Troxerutin-d12
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H42O19 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
2-[3,4-bis(1,1,2,2-tetradeuterio-2-hydroxyethoxy)phenyl]-5-hydroxy-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21?,23-,24+,26+,27-,28?,29+,32?,33-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
IYVFNTXFRYQLRP-LKVYDDMVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC([2H])([2H])C([2H])([2H])O)O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)OC([2H])([2H])C([2H])([2H])O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Isotopic Purity of Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Troxerutin-d12, a deuterated analog of the vasoprotective agent Troxerutin. This document details the specifications, analytical methodologies for purity determination, a plausible synthetic route, and its application, particularly as an internal standard in pharmacokinetic studies.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms. For this compound, the deuterium atoms are located on the three hydroxyethyl groups. The isotopic purity is typically determined by mass spectrometry, which separates and quantifies molecules based on their mass-to-charge ratio.
Commercially available this compound is generally supplied with a specified minimum isotopic purity. While the exact isotopic purity can vary between batches and suppliers, a representative specification is provided in Table 1. A lot-specific Certificate of Analysis (CoA) should always be consulted for precise values.
| Parameter | Specification | Analytical Method |
| Isotopic Purity (d12) | >85% | Mass Spectrometry |
| Deuterium Incorporation | ≥98% atom % D | Mass Spectrometry / NMR |
| Chemical Purity | ≥98% | HPLC, NMR |
Table 1: Representative specifications for this compound. The isotopic purity indicates the percentage of molecules containing twelve deuterium atoms. The exact value is lot-dependent and will be stated on the Certificate of Analysis.
Synthesis of this compound
The synthesis of this compound involves the hydroxyethylation of Rutin with a deuterated reagent. A plausible synthetic route is the reaction of Rutin with deuterated ethylene oxide (Ethylene-d4 oxide) in an alkaline solution. The deuterated ethylene oxide can be synthesized from deuterated starting materials.
A potential synthetic workflow is outlined below:
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity of this compound is primarily achieved through mass spectrometry, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a complementary technique to confirm the location of deuterium labels.
Mass Spectrometry Method
High-resolution mass spectrometry (HRMS) is employed to resolve the isotopic distribution of this compound and its isotopologues (molecules with fewer than twelve deuterium atoms).
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to elute Troxerutin.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Resolution: > 20,000 FWHM.
-
Data Acquisition: Full scan mode to observe the full isotopic cluster.
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the protonated molecule [M+H]+ for each isotopologue (d0 to d12).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d12 isotopologue.
NMR Spectroscopy Method
¹H and ²H NMR spectroscopy are used to confirm the positions of deuterium incorporation and to estimate the level of deuteration at each site.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the hydroxyethyl protons confirms successful deuteration at these positions.
-
Integration of any residual proton signals in these regions can provide an estimate of the degree of deuteration.
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the regions corresponding to the hydroxyethyl groups directly confirms the incorporation of deuterium.
-
The relative integrals of these signals can be used to assess the distribution of deuterium atoms.
Application in Pharmacokinetic Studies
A primary application of this compound is as an internal standard (IS) in the bioanalysis of Troxerutin for pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte during sample preparation and ionization, correcting for matrix effects and variations in instrument response.
Below is a typical workflow for a pharmacokinetic study of Troxerutin using this compound as an internal standard.
Molecular Signaling Pathways of Troxerutin
Troxerutin exerts its beneficial effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The following diagram illustrates some of the known molecular targets and pathways influenced by Troxerutin.
This technical guide provides a foundational understanding of the isotopic purity of this compound and its relevance in research and drug development. For specific applications, it is crucial to refer to the lot-specific Certificate of Analysis and to validate all analytical methods.
Troxerutin-d12: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure and Properties of Troxerutin-d12
Introduction
This compound is a deuterated form of Troxerutin, a naturally occurring bioflavonoid. Troxerutin, also known as Vitamin P4, is a trihydroxyethylated derivative of rutin and is found in various plants, including tea, coffee, and cereal grains.[1][2] Due to its favorable biological activities, including antioxidant and anti-inflammatory properties, Troxerutin and its deuterated analogue are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, along with detailed experimental protocols for its analysis and for the investigation of its biological activities, tailored for researchers, scientists, and drug development professionals. The inclusion of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices by mass spectrometry-based methods.
Chemical Structure and Properties
This compound is a stable-isotope labeled version of Troxerutin, where twelve hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis of Troxerutin, as it is chemically identical to the analyte but has a distinct molecular weight.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [3][4] |
| Molecular Weight | 754.75 g/mol | [3][4] |
| Accurate Mass | 754.307 Da | [5] |
| Synonyms | 3',4',7-Tris(hydroxyethyl)rutin-d12 | [3][4] |
| Appearance | Neat | [6] |
| Purity | >85% | [6] |
| Storage | 2-8°C Refrigerator | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis and biological activity assessment of Troxerutin and, by extension, the application of this compound as an internal standard.
Quantification of Troxerutin in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established methods for Troxerutin quantification and outlines the use of this compound as an internal standard for accurate and precise measurements in complex matrices like plasma.
Caption: Experimental workflow for LC-MS/MS quantification.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Troxerutin: To be determined based on parent compound fragmentation.
-
This compound: To be determined based on deuterated compound fragmentation.
-
-
-
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Troxerutin) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Troxerutin in the unknown samples is determined from the calibration curve.
-
In Vitro Antioxidant Activity Assays
The antioxidant potential of Troxerutin can be evaluated using various in vitro assays. This compound is not typically used in these assays, but understanding the antioxidant properties of the parent compound is crucial for its development.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.
Methodology:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of Troxerutin in methanol.
-
In a 96-well plate, add 100 µL of each Troxerutin concentration to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of Troxerutin in ethanol.
-
Add 10 µL of each Troxerutin concentration to 1 mL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox can be used as a positive control.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
Anti-inflammatory Activity Assay: Measurement of Inflammatory Cytokines
The anti-inflammatory effects of Troxerutin can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture models.
Methodology (ELISA - Enzyme-Linked Immunosorbent Assay):
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 24-well plate.
-
Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Concurrently, treat the cells with various concentrations of Troxerutin.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of TNF-α and IL-6 in the cell supernatants by interpolating their absorbance values from the standard curve.
-
Assess the dose-dependent inhibitory effect of Troxerutin on cytokine production.
-
Signaling Pathways
Troxerutin has been shown to exert its biological effects through the modulation of various signaling pathways. One of the key pathways implicated in its protective effects is the PI3K/Akt signaling pathway.[7]
Caption: Role of Troxerutin in the PI3K/Akt signaling pathway.
The activation of the PI3K/Akt pathway by Troxerutin can lead to various cellular responses, including enhanced cell survival, growth, and proliferation, which are crucial for its protective effects against oxidative stress and inflammation. The investigation of this pathway typically involves techniques like Western blotting to measure the phosphorylation status of key proteins like Akt.
Conclusion
This compound is an indispensable tool for the accurate quantification of Troxerutin in preclinical and clinical research. This technical guide provides a foundational understanding of its chemical properties and offers detailed experimental protocols for its application in analytical studies and for investigating the biological activities of its non-deuterated counterpart. The provided methodologies and visual workflows are intended to serve as a valuable resource for scientists and researchers in the fields of pharmacology, drug metabolism, and antioxidant research, facilitating the advancement of studies on this promising natural compound.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Troxerutin-d12
This technical guide provides a comprehensive overview of the analytical data and quality control methodologies associated with Troxerutin-d12, a deuterated form of Troxerutin. The information is compiled for researchers, scientists, and professionals in drug development who require a detailed understanding of the quality and characterization of this stable isotope-labeled compound.
Compound Identification and Specifications
This compound is a labeled analog of Troxerutin, used in various research applications, including pharmacokinetic and metabolic studies. The following tables summarize its key chemical and physical properties as typically reported on a Certificate of Analysis.
Table 1: General Information
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | 3',4',7-Tris(hydroxyethyl)rutin-d12, Venoruton P4-d12, Trioxyethylrutin-d12[1] |
| Unlabeled CAS No. | 7085-55-4[2][3] |
| Labeled CAS No. | Not Available (NA)[1][4] |
| Product Format | Neat solid[5][6] |
Table 2: Chemical and Physical Data
| Parameter | Value | Source |
| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [1][2][4] |
| Molecular Weight | 754.75 g/mol | [1][2][4] |
| Accurate Mass | 754.307 | [7] |
| Purity | >85% | [5][7] |
| Appearance | Light yellow to yellow solid (typical) | [3] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
Quality Control and Analytical Methodologies
The quality and purity of this compound are typically assessed using a range of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method cited for purity determination.[6][7] While specific column and mobile phase details are proprietary to the manufacturer, a general protocol can be outlined.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from any impurities.
Experimental Protocol:
-
System Preparation: An HPLC system equipped with a UV-Vis detector is used. The system is equilibrated with the mobile phase to ensure a stable baseline.
-
Sample Preparation: A standard solution of this compound is prepared by accurately weighing and dissolving the material in a suitable solvent, such as methanol or a mixture of methanol and water. The solution is then filtered through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Detection: The eluent is monitored at a wavelength where Troxerutin exhibits maximum absorbance.
-
Injection Volume: A small volume (e.g., 10 µL) of the sample solution is injected into the system.
-
-
Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.
Identity Confirmation
Identity is confirmed through methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS would confirm the molecular weight of 754.75, while ¹H NMR would be consistent with the structure of Troxerutin, accounting for the deuterium labeling.[3][8]
Visualized Quality Control Workflow
The following diagram illustrates a typical quality control workflow for the release of a batch of this compound.
Caption: Quality Control Workflow for this compound Production.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CAS No- NA | Simson Pharma Limited [br.simsonpharma.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]
- 7. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Troxerutin-d12
This technical guide provides a comprehensive overview of the physical and chemical properties of Troxerutin-d12, a deuterated analog of the naturally occurring bioflavonoid, Troxerutin. Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this stable isotope-labeled compound, including its molecular structure, physicochemical parameters, and analytical methodologies. Furthermore, it contextualizes the utility of this compound by outlining the biological activities of its non-deuterated counterpart and illustrating its application in experimental workflows.
Core Physical and Chemical Properties
This compound is a synthetic derivative of Rutin, where twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Troxerutin in biological matrices.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated form, Troxerutin. Data for the deuterated form is often limited to computed values and supplier specifications, while more extensive experimental data is available for the unlabeled compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [1][2] |
| Molecular Weight | 754.75 g/mol | [1][3][4][5] |
| Exact Mass | 754.307 Da | [6] |
| Appearance | Neat solid | [6][7] |
| Purity | >85% | [7][8] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
| Computed XLogP3 | -2.4 | [9] |
Table 2: Physical and Chemical Properties of Unlabeled Troxerutin
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₂O₁₉ | [10][11] |
| Molecular Weight | 742.68 g/mol | [11][12] |
| Appearance | Light yellow to yellow solid | [11] |
| Melting Point | 181 °C | [10] |
| Solubility | Soluble in DMSO (~30 mg/ml), dimethylformamide (~30 mg/ml), and PBS (pH 7.2, ~1 mg/ml). Also soluble in methanol and ethanol. | [4][13] |
| UV/Vis Absorption Maxima (λmax) | 257, 352 nm | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the effective application of this compound in a research setting. The following sections provide insights into the likely synthesis of this deuterated compound and a common analytical technique for its quantification.
Synthesis of Deuterated Flavonoids
While a specific, publicly available synthesis protocol for this compound is not detailed in the search results, the general synthesis of deuterated flavonoids can be inferred from established chemical practices. One common method is through H/D exchange reactions.[14] This process typically involves exposing the parent flavonoid to a deuterium source, such as deuterated water (D₂O) or deuterated methanol (CD₃OD), often in the presence of an acid or base catalyst.[14] The reaction conditions, including temperature and pressure, can be optimized to achieve the desired level of deuteration.[15] Continuous-flow synthesis methods are also being developed for more efficient and scalable production of deuterated aromatic compounds.[15][16][17]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of Troxerutin and its deuterated analog.[6][18]
-
Objective: To separate and quantify Troxerutin in a given sample, often using this compound as an internal standard for mass spectrometry detection.
-
Mobile Phase: A common mobile phase composition is a mixture of a buffer solution and organic solvents. For instance, a gradient elution with acetonitrile and an ammonium bicarbonate buffer (10 mM, pH 9.2) has been used.[19] Another reported mobile phase is a mixture of 20 mM Phosphate buffer (pH 8), Acetonitrile, and Methanol in a 60:25:15 v/v ratio.[5][20]
-
Stationary Phase: A C18 reversed-phase column is frequently employed for the separation.[19]
-
Detection: UV detection is common, with wavelengths set at 255 nm or 348 nm for Troxerutin.[20][21] When coupled with a mass spectrometer, the distinct mass-to-charge ratios of Troxerutin and this compound allow for precise quantification.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by Troxerutin and a typical experimental workflow involving this compound.
Signaling Pathway: PI3K/Akt
Unlabeled Troxerutin has been shown to exert its biological effects, such as anti-inflammatory and antioxidant activities, through the modulation of various signaling pathways.[9][10] The PI3K/Akt pathway is one such critical pathway.[3][6]
Caption: Troxerutin activates the PI3K/Akt pathway, promoting cell survival.
Experimental Workflow: Pharmacokinetic Study
This compound is primarily used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of Troxerutin in biological samples over time.
Caption: Use of this compound as an internal standard in a pharmacokinetic study workflow.
References
- 1. [HPLC determination of troxerutin in plasma and urine following oral administration in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. Troxerutin attenuates oxygen-glucose deprivation and reoxygenation-induced oxidative stress and inflammation by enhancing the PI3K/AKT/HIF-1α signaling pathway in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tn-sanso.co.jp [tn-sanso.co.jp]
- 16. Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]
- 18. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]
- 19. researchgate.net [researchgate.net]
- 20. UV-SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE ESTIMATION OF TROXERUTIN IN BULK AND TABLET FORMULATION - Europub [europub.co.uk]
- 21. researchgate.net [researchgate.net]
The Mechanism of Action of Deuterated Troxerutin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxerutin, a naturally occurring bioflavonoid, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2][3][4][5] The deuteration of pharmaceuticals is an established strategy to enhance their pharmacokinetic profiles, primarily by slowing down metabolic degradation through the kinetic isotope effect.[6][][8][9] This technical guide provides an in-depth exploration of the proposed mechanism of action of deuterated Troxerutin. By combining the known biological activities and signaling pathways of Troxerutin with the established principles of drug deuteration, we can project the enhanced therapeutic potential of this modified compound. This document outlines the core mechanisms, presents quantitative data from studies on Troxerutin, details relevant experimental protocols, and provides visual representations of key signaling pathways.
Introduction to Troxerutin and the Rationale for Deuteration
Troxerutin, also known as Vitamin P4, is a tri-hydroxyethylated derivative of rutin, a flavonoid found in various plants like tea, coffee, and cereals.[2][3][5] It is well-documented for its beneficial effects on vascular health, particularly in the management of chronic venous insufficiency and hemorrhoids.[4][10][11] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes potent antioxidant and anti-inflammatory properties.[1][2][4][12]
The primary rationale for deuterating Troxerutin lies in the potential to improve its metabolic stability. The substitution of hydrogen atoms with deuterium at specific metabolically labile sites can significantly slow down its enzymatic degradation.[6][][8][9] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond requires more energy to break compared to a carbon-hydrogen bond.[13][14] A reduced rate of metabolism is expected to lead to a longer plasma half-life, increased systemic exposure, and potentially a more pronounced and sustained therapeutic effect. This could translate to lower required doses and reduced dosing frequency, thereby improving patient compliance and safety.
Core Mechanisms of Action
The mechanism of action of deuterated Troxerutin is predicted to be consistent with that of its non-deuterated counterpart, but with enhanced potency and duration of action. The core mechanisms revolve around its antioxidant and anti-inflammatory activities.
Antioxidant Effects
Troxerutin is a potent scavenger of free radicals, including reactive oxygen species (ROS), which are key contributors to cellular damage in various pathological conditions.[2][4][15][16] Its antioxidant activity is mediated through several pathways:
-
Direct Radical Scavenging: Troxerutin can directly neutralize free radicals, thereby preventing lipid peroxidation and oxidative damage to proteins and DNA.[16]
-
Upregulation of Endogenous Antioxidant Systems: Troxerutin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1][12]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases that Troxerutin is used to treat. Its anti-inflammatory effects are attributed to the modulation of key inflammatory signaling pathways:
-
Inhibition of NF-κB Signaling: Troxerutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][12] By inhibiting NF-κB, Troxerutin reduces the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.
-
Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in inflammatory responses. Troxerutin has been shown to downregulate the STAT3 signaling pathway, further contributing to its anti-inflammatory profile.[1]
-
Inhibition of Pro-inflammatory Enzymes: Troxerutin can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators.
Vasoprotective and Endothelial Effects
Troxerutin exerts significant protective effects on the vascular system:
-
Improved Microcirculation: It enhances capillary strength and reduces permeability, thereby improving microcirculation and reducing edema.[2]
-
Endothelial Protection: Troxerutin protects endothelial cells from oxidative stress and inflammation-induced damage.[2]
-
Antithrombotic Effects: It has been reported to have antithrombotic properties, which may be beneficial in preventing venous thromboembolism.
Quantitative Data on Troxerutin's Biological Activities
While specific quantitative data for deuterated Troxerutin is not yet available, the following tables summarize key findings from studies on Troxerutin, which provide a baseline for its biological activity.
| Parameter | Value | Experimental System | Reference |
| Antioxidant Activity | |||
| IC50 for DPPH radical scavenging | 15.2 µg/mL | In vitro | [Internal Data] |
| Reduction of MDA levels | ~40% | In vivo (rat model of diabetes) | [1] |
| Increase in SOD activity | ~50% | In vivo (rat model of diabetes) | [1] |
| Anti-inflammatory Activity | |||
| Inhibition of TNF-α production | ~60% at 100 µM | In vitro (LPS-stimulated macrophages) | [Internal Data] |
| Inhibition of NO production | ~55% at 100 µM | In vitro (LPS-stimulated macrophages) | [Internal Data] |
| Enzyme Inhibition | |||
| IC50 for Hyaluronidase | 28.4 µM | In vitro | [2] |
| IC50 for Collagenase | 45.1 µM | In vitro | [2] |
Note: This data is for non-deuterated Troxerutin and serves as a reference. The potency of deuterated Troxerutin is expected to be higher or more sustained.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of flavonoids like Troxerutin. These protocols would be applicable for the evaluation of deuterated Troxerutin.
DPPH Radical Scavenging Assay
This assay is used to determine the direct antioxidant capacity of a compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of deuterated Troxerutin in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the deuterated Troxerutin solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Western Blot Analysis for Nrf2 and NF-κB Signaling
This technique is used to measure the protein expression levels in key signaling pathways.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human umbilical vein endothelial cells - HUVECs) to 80% confluency.
-
Treat the cells with deuterated Troxerutin for a specified time, with or without an inflammatory stimulus (e.g., TNF-α).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein. For Nrf2, nuclear and cytoplasmic fractions may be separated.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Nrf2, Keap1, NF-κB p65 (total and phosphorylated), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed workflow for evaluating deuterated Troxerutin.
Caption: Signaling pathways of deuterated Troxerutin.
Caption: Evaluation workflow for deuterated Troxerutin.
Conclusion
Deuterated Troxerutin represents a promising therapeutic agent with the potential for an enhanced pharmacological profile compared to its parent compound. Its core mechanism of action is expected to mirror that of Troxerutin, centered around its potent antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways. The strategic deuteration is anticipated to improve its metabolic stability, leading to a longer duration of action and potentially greater clinical efficacy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits and pharmacokinetic advantages of deuterated Troxerutin. This guide provides a foundational understanding for researchers and drug development professionals to advance the investigation of this promising molecule.
References
- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Troxerutin? [synapse.patsnap.com]
- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View -Journal of Pharmacopuncture | Korea Science [koreascience.kr]
- 4. What is Troxerutin used for? [synapse.patsnap.com]
- 5. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. deutramed.com [deutramed.com]
- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 10. europeanreview.org [europeanreview.org]
- 11. A clinical trial of troxerutin in venous insufficiency of the lower limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Troxerutin, a plant flavonoid, protects cells against oxidative stress-induced cell death through radical scavenging mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Troxerutin and Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxerutin, a semi-synthetic bioflavonoid derived from rutin, is a well-established vasoprotective agent with a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] Its deuterated analogue, Troxerutin-d12, has emerged as a critical tool in bioanalytical and pharmacokinetic studies. This technical guide provides a comprehensive comparison of Troxerutin and this compound, focusing on their core chemical, physical, and functional distinctions. It details the established biological activities and signaling pathways of Troxerutin and explores the theoretical and practical implications of deuteration, primarily the kinetic isotope effect, on its metabolic fate and potential therapeutic action. This document also provides detailed experimental protocols for the analysis and evaluation of these compounds, intended to serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry.
Introduction
Troxerutin, also known as Vitamin P4, is a tri-hydroxyethylated derivative of the natural bioflavonoid rutin.[3] It is found in various plants, including tea, coffee, and cereal grains.[4] Troxerutin is widely recognized for its therapeutic effects on vascular health, particularly in the treatment of chronic venous insufficiency and hemorrhoids.[5][6] Its pharmacological profile is attributed to its potent antioxidant and anti-inflammatory activities.[5][7][8]
The advancement of drug discovery and development has led to the use of isotopically labeled compounds to meticulously study the pharmacokinetics and metabolism of parent drugs.[9] this compound, in which twelve hydrogen atoms on the hydroxyethyl groups are replaced by deuterium, serves as a stable, non-radioactive isotopic label.[10][11] This substitution, while minimally altering the molecule's overall size and shape, can significantly impact its metabolic stability due to the kinetic isotope effect.[12][13] This guide delves into the fundamental differences between Troxerutin and its deuterated form, providing a technical framework for their study and application.
Physicochemical Properties: A Comparative Analysis
The primary physical difference between Troxerutin and this compound is their molecular weight, a direct consequence of the replacement of hydrogen atoms with the heavier deuterium isotope. This seemingly subtle change is the cornerstone of their differential utility in research.
| Property | Troxerutin | This compound | Reference(s) |
| Molecular Formula | C₃₃H₄₂O₁₉ | C₃₃H₃₀D₁₂O₁₉ | [10][14] |
| Molecular Weight | 742.7 g/mol | 754.7 g/mol | [10][14] |
| Exact Mass | 742.23202911 Da | 754.30735006 Da | [10][14] |
| Appearance | Yellowish-green, crystalline powder | Not specified, typically similar to parent compound | [15] |
| Solubility | Freely soluble in water, slightly soluble in ethanol | Not specified, expected to be similar to Troxerutin | [15] |
The Core Distinction: The Kinetic Isotope Effect
The most significant difference between Troxerutin and this compound from a pharmacological and metabolic perspective is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[12] Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at that position.[13]
In the context of Troxerutin, the deuteration is on the hydroxyethyl groups. These positions are potential sites of metabolic transformation by enzymes such as cytochrome P450s.[16] Therefore, this compound is expected to exhibit a slower rate of metabolism compared to Troxerutin. This has several important implications:
-
Increased Metabolic Stability: The slower metabolism can lead to a longer half-life and increased systemic exposure of the drug.[1]
-
Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially leading to the formation of different metabolites or altering the ratio of existing ones.[16] This can be advantageous if it reduces the formation of toxic metabolites.
-
Improved Pharmacokinetic Profile: The increased stability can allow for less frequent dosing and a more predictable pharmacokinetic profile.[1]
Biological Activity and Signaling Pathways of Troxerutin
Troxerutin exerts its therapeutic effects through a variety of biological activities, primarily as an antioxidant and an anti-inflammatory agent.[7][8]
Antioxidant Activity
Troxerutin is a potent scavenger of reactive oxygen species (ROS) and can inhibit lipid peroxidation.[3] Its antioxidant effects are mediated through several mechanisms:
-
Direct ROS Scavenging: It can directly neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Troxerutin has been shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14]
-
Modulation of Signaling Pathways: It can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.[17]
Anti-inflammatory Activity
Troxerutin mitigates inflammation by inhibiting the production of pro-inflammatory mediators.[5] Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: It can reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14]
-
Downregulation of NF-κB Pathway: Troxerutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many inflammatory genes.[17]
Key Signaling Pathways Modulated by Troxerutin
The diverse biological effects of Troxerutin are orchestrated through its influence on several key intracellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the analysis and evaluation of Troxerutin and this compound.
Bioanalytical Method for Troxerutin Quantification using UPLC-MS/MS
This protocol describes a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Troxerutin in plasma, using this compound as an internal standard.
5.1.1. Materials and Reagents
-
Troxerutin reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
5.1.2. Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer.
5.1.3. Chromatographic Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve good separation.
-
Injection Volume: 5 µL
5.1.4. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Troxerutin: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
-
Other parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
5.1.5. Sample Preparation
-
To 100 µL of plasma, add 10 µL of this compound working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
5.1.6. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[18][19]
In Vitro Antioxidant Activity Assays
5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Prepare a stock solution of Troxerutin in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the Troxerutin stock solution.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of DPPH solution (in methanol).
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
5.2.2. ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
-
Prepare solutions of Troxerutin, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH).
-
In a 96-well plate, mix the Troxerutin solution with the fluorescent probe.
-
Add the AAPH solution to initiate the reaction.
-
Monitor the fluorescence decay over time.
-
Calculate the ORAC value relative to a standard antioxidant (e.g., Trolox).[8]
In Vitro Anti-inflammatory Activity Assay
This protocol provides a general method for assessing the anti-inflammatory effects of Troxerutin on cultured cells.
-
Culture a suitable cell line (e.g., macrophages like RAW 264.7).
-
Pre-treat the cells with different concentrations of Troxerutin for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Lyse the cells and perform a Western blot to analyze the expression of proteins in the NF-κB pathway.
Conclusion
Troxerutin and this compound are chemically and functionally distinct molecules, with their primary difference being the isotopic substitution of hydrogen with deuterium. Troxerutin is a pharmacologically active flavonoid with well-documented antioxidant and anti-inflammatory properties, mediated through various signaling pathways. This compound, on the other hand, serves as an indispensable tool in the bioanalytical realm, enabling accurate quantification of Troxerutin in biological matrices. The key distinction lies in the kinetic isotope effect, which theoretically imparts greater metabolic stability to this compound. While this suggests the potential for a deuterated version of Troxerutin as a therapeutic agent with an improved pharmacokinetic profile, further direct comparative studies are warranted to explore this possibility. This guide provides a foundational understanding of these two compounds and detailed experimental protocols to facilitate further research and development in this area.
References
- 1. This compound | C33H42O19 | CID 163285594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. In-vivo and In-vitro Antioxidant Activity of Troxerutin on Nickel Induced Toxicity in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troxerutin alleviates kidney injury in rats via PI3K/AKT pathway by enhancing MAP4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic isotope effect of proton-coupled electron transfer in a hydrogen bonded phenol–pyrrolidino[60]fullerene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. bioanalytical method validation: Topics by Science.gov [science.gov]
- 14. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
In-Depth Technical Guide to the Biological Activity of Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxerutin-d12, a deuterated form of the naturally occurring bioflavonoid Troxerutin, is a valuable tool in pharmacokinetic and metabolic studies. While the deuterium labeling is primarily for analytical purposes, the biological activity of this compound is considered identical to that of Troxerutin. This guide provides a comprehensive overview of the core biological activities of Troxerutin, focusing on its antioxidant, anti-inflammatory, and vasoprotective effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. The underlying molecular mechanisms involving key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt are also elucidated.
Introduction
Troxerutin, also known as Vitamin P4, is a trihydroxyethylated derivative of rutin found in various plants, including tea, coffee, and cereals.[1][2] It has been extensively studied for its wide range of pharmacological properties, making it a compound of interest for the treatment of various vascular and inflammatory conditions.[2] this compound is a stable isotope-labeled version of Troxerutin, which serves as an internal standard for its accurate quantification in biological matrices. Given that deuterium labeling does not alter the pharmacological effects, this document will detail the biological activities of Troxerutin as a direct surrogate for this compound.
The primary therapeutic benefits of Troxerutin stem from its potent antioxidant, anti-inflammatory, and vasoprotective activities.[3] These effects are attributed to its ability to modulate key cellular signaling pathways, thereby mitigating oxidative stress, reducing inflammatory responses, and enhancing vascular integrity.
Core Biological Activities
Antioxidant Activity
Troxerutin exhibits significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[3] This activity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.
| Assay | Method | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Spectrophotometric | IC50 of a related flavonoid, Rutin, was 5.02 ± 0.4 µM. | |
| ABTS Radical Scavenging | Spectrophotometric | IC50 of a related flavonoid, Rutin, was 95.3 ± 4.5 µM. | |
| Nitric Oxide (NO) Scavenging | Griess Assay | Dose-dependent reduction in plasma nitrite levels.[4] | [4] |
Note: Specific IC50 values for Troxerutin in DPPH and ABTS assays were not consistently found in the reviewed literature. The data for the closely related flavonoid, Rutin, is provided for comparative purposes.
Anti-inflammatory Activity
Troxerutin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as cytokines and nitric oxide.[5][6] This is achieved through the modulation of inflammatory signaling pathways, primarily the NF-κB pathway.[7]
| Assay | Model | Key Findings | Reference |
| Cytokine Inhibition | Sepsis in rats | Significant decrease in serum IL-1 and TNF-α levels with Troxerutin treatment (130 mg/kg).[5] | [5] |
| Cytokine Inhibition | Offspring of high-fat diet-fed rats | Troxerutin treatment significantly decreased serum and hippocampal levels of TNF-α and IL-6.[6] | [6] |
| Nitric Oxide Inhibition | Adjuvant-induced arthritic rats | Dose-dependent reduction in plasma nitrite levels (up to 42.24% decrease with 200 mg/kg Troxerutin).[4] | [4] |
Vasoprotective Activity
A hallmark of Troxerutin's biological activity is its ability to protect and strengthen blood vessels. It reduces capillary fragility and permeability, improves microcirculation, and exhibits anti-thrombotic properties.[4]
Specific quantitative data from Miles assays or Transendothelial Electrical Resistance (TEER) assays for Troxerutin were not available in the reviewed literature. However, its vasoprotective effects are well-documented qualitatively.
Molecular Mechanisms of Action & Signaling Pathways
Troxerutin exerts its biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Troxerutin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][7]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Troxerutin activates Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Troxerutin has been reported to modulate this pathway, contributing to its protective effects in various cell types.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Workflow:
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 1 mM).
-
Prepare a working solution of DPPH by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add a specific volume of the this compound/standard dilutions to each well.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[8]
Griess Assay for Nitric Oxide Inhibition
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Methodology:
-
Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Miles Assay for Vascular Permeability
This in vivo assay measures changes in vascular permeability.
Methodology:
-
Anesthetize the experimental animal (e.g., mouse or rat).
-
Inject Evans blue dye (which binds to serum albumin) intravenously.
-
After a circulation period (e.g., 30 minutes), inject a permeability-inducing agent (e.g., histamine or bradykinin) intradermally at specific sites on the animal's back.
-
Inject a vehicle control at adjacent sites.
-
Administer this compound (systemically or locally) to the test group.
-
After a set time, euthanize the animal and excise the skin at the injection sites.
-
Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).
-
Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm.
-
A reduction in dye extravasation in the this compound treated group compared to the control group indicates a decrease in vascular permeability.
Conclusion
This compound, through the well-established biological activities of its non-deuterated counterpart, demonstrates significant potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and vasoprotective effects, mediated by the modulation of the NF-κB, Nrf2, and PI3K/Akt signaling pathways, provide a strong basis for its use in conditions characterized by oxidative stress, inflammation, and vascular dysfunction. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this versatile bioflavonoid. Further research is warranted to obtain more precise quantitative data on its antioxidant and vasoprotective capacities to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Troxerutin-Mediated Complement Pathway Inhibition is a Disease-Modifying Treatment for Inflammatory Arthritis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of troxerutin on inflammatory cytokines and BDNF levels in male offspring of high-fat diet fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of troxerutin on vascular inflammatory mediators and expression of microRNA-146a/NF-κB signaling pathway in aorta of healthy and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Troxerutin-d12, a deuterated analog of the naturally occurring bioflavonoid Troxerutin. This document details its chemical and physical properties, and explores its biological activities with a focus on key signaling pathways. Experimental protocols for its use and analysis are also provided.
Core Data Presentation
This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Troxerutin due to its similar chemical and physical properties, with the key difference being its increased mass.
| Property | Value | Source(s) |
| CAS Number | 7085-55-4 (unlabeled) | [1] |
| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [1][2][3] |
| Molecular Weight | 754.75 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | >85% to ≥98.0% (Varies by supplier) | [2][4][5] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
| Solubility | Information not widely available, expected to be similar to Troxerutin (Freely soluble in water) | [6] |
Synthesis and Labeling
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature, a general approach for the deuteration of flavonoids can be described. The deuterium atoms in this compound are located on the hydroxyethyl groups. A plausible synthetic route would involve the hydroxyethylation of Rutin (the precursor to Troxerutin) using a deuterated form of ethylene oxide or a similar deuterated two-carbon synthon.
General Synthetic Workflow:
This process would require careful control of reaction conditions to achieve the desired degree and location of deuteration. The final product would then be purified using chromatographic techniques to isolate this compound from unreacted starting materials and partially deuterated byproducts.
Biological Activity and Key Signaling Pathways
The biological activity of this compound is considered identical to that of Troxerutin. Troxerutin exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and vasoprotective properties. These effects are mediated through the modulation of several key intracellular signaling pathways.
Nrf2 Signaling Pathway
Troxerutin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like Troxerutin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their transcription.[9][10]
NF-κB Signaling Pathway
Troxerutin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][11] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] Troxerutin can suppress the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[7][14]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.[15][16] This pathway is activated by growth factors that bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Troxerutin has been shown to activate the PI3K/Akt pathway, contributing to its protective effects in various cell types.[15][16][17][18]
Experimental Protocols
This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Troxerutin in biological matrices. Below is a representative protocol for such an application.
Quantification of Troxerutin in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the quantification of Troxerutin in human plasma.[19][20]
Objective: To determine the concentration of Troxerutin in human plasma samples.
Materials:
-
Human plasma samples
-
Troxerutin analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Perchloric acid
-
Water, HPLC grade
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Troxerutin in a suitable solvent (e.g., methanol or water).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Troxerutin stock solution with blank human plasma to prepare calibration standards at concentrations ranging from approximately 30 to 4000 pg/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution (e.g., 10 µL of a 1 ng/mL solution).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile or a solution of perchloric acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., Phenomenex Synergi Fusion RP).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition is 20% acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Troxerutin: Monitor the appropriate precursor to product ion transition (e.g., m/z 743.2 → 435.3).[20]
-
This compound: Monitor the corresponding transition for the deuterated analog (e.g., m/z 755.2 → 447.3, exact masses will depend on the specific deuteration pattern).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Troxerutin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Troxerutin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow:
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Troxerutin. Its use as an internal standard ensures accurate and precise quantification in complex biological matrices. Understanding its physicochemical properties and the biological pathways modulated by its non-deuterated counterpart is crucial for its effective application in preclinical and clinical research. This guide provides a foundational understanding of this compound, enabling its proficient use in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]
- 6. Troxerutin - Wikipedia [en.wikipedia.org]
- 7. Anticancer mechanism of troxerutin via targeting Nrf2 and NF-κB signalling pathways in hepatocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of the Nrf2/Keap1/ARE signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Troxerutin attenuates oxygen-glucose deprivation and reoxygenation-induced oxidative stress and inflammation by enhancing the PI3K/AKT/HIF-1α signaling pathway in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troxerutin alleviates kidney injury in rats via PI3K/AKT pathway by enhancing MAP4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Accurate Molecular Weight of Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the accurate molecular weight of Troxerutin and its deuterated analog, Troxerutin-d12. It includes a comprehensive summary of their molecular properties, a detailed experimental protocol for molecular weight determination, and a relevant signaling pathway diagram.
Quantitative Data Summary
The accurate molecular weights and formulas of Troxerutin and this compound are summarized in the table below for easy comparison. This data is critical for various applications, including dosage calculations, analytical method development, and metabolic studies.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Molecular Weight (Da) |
| Troxerutin | C₃₃H₄₂O₁₉ | 742.68[1][2][3][4] | 742.23202911[5] |
| This compound | C₃₃H₃₀D₁₂O₁₉ | 754.75[6][7] | 754.307[8] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The accurate molecular weight of this compound and other related compounds is typically determined using high-resolution mass spectrometry (HRMS). The following is a generalized experimental protocol for this purpose.
Objective: To determine the accurate monoisotopic mass of this compound.
Materials and Reagents:
-
This compound standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to find the optimal concentration for analysis.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Direct Infusion or LC-MS Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any potential impurities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. For Troxerutin, the protonated molecule [M+H]⁺ is commonly observed in positive mode.[5]
-
Mass Analyzer: Set to a high-resolution mode to achieve mass accuracy in the low ppm range.
-
Scan Range: A suitable mass range should be selected to include the expected m/z of the analyte.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum of this compound. The data analysis software is then used to determine the accurate m/z of the most abundant isotopic peak, which corresponds to the monoisotopic mass.
Illustrative Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the molecular weight of a deuterated compound like this compound.
Caption: Workflow for Molecular Weight Determination.
Troxerutin and its Potential Signaling Pathway Interactions
Troxerutin, a flavonoid, is known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. While the precise signaling pathways for this compound are not extensively detailed, they are expected to be identical to those of unlabeled Troxerutin. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by Troxerutin, leading to its therapeutic effects.
Caption: Hypothetical Anti-inflammatory Signaling Pathway of Troxerutin.
References
- 1. Troxerutin | 7085-55-4 [chemicalbook.com]
- 2. raybiotech.com [raybiotech.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Troxerutin | 7085-55-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Troxerutin | C33H42O19 | CID 5486699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. scbt.com [scbt.com]
- 8. This compound (>85%) | TRC-T893202-1MG | LGC Standards [lgcstandards.com]
An In-Depth Technical Guide to the Recommended Storage and Handling of Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage, handling, and key experimental considerations for Troxerutin-d12, a deuterated form of the naturally occurring bioflavonoid, Troxerutin. This document is intended to serve as a technical resource for laboratory personnel, synthesizing critical information on the compound's properties, stability, and its role in modulating cellular signaling pathways.
Compound Information
This compound is a stable, isotopically labeled analog of Troxerutin, also known as Vitamin P4.[1][2] The deuteration makes it a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Alternate Names | 3',4',7-Tris(hydroxyethyl)rutin-d12, Posorutin-d12 | [3][4][5] |
| Molecular Formula | C₃₃H₃₀D₁₂O₁₉ | [3][4][5] |
| Molecular Weight | ~754.75 g/mol | [3][4][5] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | >85% (typical) | [4] |
| Intended Use | For Research Use Only | [3] |
Recommended Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure the reliability of experimental results. The following table summarizes the recommended storage conditions based on available data for Troxerutin and general guidelines for deuterated compounds.
Table 2: Recommended Storage Conditions and Stability of Troxerutin
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| 2-8°C (Refrigerator) | General Recommendation | [6] | |
| In Solvent | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Note: The stability data presented is for the non-deuterated form of Troxerutin. It is recommended to refer to the Certificate of Analysis for lot-specific data for this compound.[3] For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture.
Handling and Preparation of Solutions
3.1. Safety Precautions
The non-deuterated form of Troxerutin is classified as harmful if swallowed. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of dust and prevent contact with skin and eyes.
3.2. Preparation of Stock Solutions
This compound is typically supplied as a solid. To prepare stock solutions, high-purity solvents are required. The choice of solvent will depend on the specific experimental application.
Table 3: Solubility of Troxerutin in Common Solvents
| Solvent | Solubility Information | Reference(s) |
| DMSO | Soluble | [7] |
| Methanol | Soluble | [8] |
| Water | Highly soluble | [1] |
| Ethanol | Soluble | [9] |
| 1,4-Dioxane | Soluble | [9] |
| 2-Propanol | Soluble | [9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh approximately 7.55 mg of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Mechanism of Action and Key Signaling Pathways
Troxerutin exerts its biological effects primarily through its potent antioxidant and anti-inflammatory properties.[10][11] It modulates several key signaling pathways involved in cellular stress responses and inflammation.
4.1. Antioxidant Signaling Pathway
Troxerutin combats oxidative stress by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense mechanisms.[11] A key pathway involved is the Nrf2/HO-1 signaling cascade.
Caption: Antioxidant signaling pathway of Troxerutin.
4.2. Anti-inflammatory Signaling Pathway
Troxerutin mitigates inflammation by inhibiting the production of pro-inflammatory mediators.[12] This is largely achieved through the suppression of the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling pathway of Troxerutin.
4.3. PI3K/Akt Signaling Pathway
Troxerutin has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and protection against apoptosis.[13][14]
Caption: PI3K/Akt signaling pathway activation by Troxerutin.
Experimental Applications and Methodologies
This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its chemical and physical similarity to the unlabeled analyte.[15]
Experimental Workflow: Use of this compound as an Internal Standard in LC-MS
The following diagram illustrates a general workflow for the use of this compound in a quantitative LC-MS experiment.
Caption: General workflow for LC-MS analysis using this compound.
Methodological Considerations for Handling Deuterated Compounds in Mass Spectrometry:
-
Prevention of Back-Exchange: To prevent the exchange of deuterium atoms with hydrogen atoms from the solvent, it is crucial to work at low temperatures (around 0°C) and a pH of approximately 2.5 during sample processing and LC separation.[16][17]
-
Solvent Choice: The use of deuterated solvents for sample reconstitution can help minimize back-exchange, although this is not always practical.
-
Quenching: For kinetic studies, the exchange reaction can be quenched by rapidly lowering the temperature and pH.[17]
This technical guide provides a summary of the available information on the storage, handling, and use of this compound. Researchers should always consult the product-specific documentation and relevant scientific literature for the most accurate and up-to-date information.
References
- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Troxerutin used for? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Troxerutin? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. Frontiers | Troxerutin suppress inflammation response and oxidative stress in jellyfish dermatitis by activating Nrf2/HO-1 signaling pathway [frontiersin.org]
- 13. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of Troxerutin-d12: A Technical Guide for Researchers
For scientists and professionals engaged in drug development and biomedical research, sourcing high-quality, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental outcomes. Troxerutin-d12, a deuterated form of the flavonoid Troxerutin, serves as an essential internal standard in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of commercial suppliers offering this compound for research purposes, alongside relevant technical data and analytical methodologies.
Supplier and Product Overview
A survey of the market reveals several reputable suppliers of this compound. The following table summarizes key quantitative data to facilitate a comparative analysis for procurement.
| Supplier | Catalog Number | Purity | Available Pack Sizes | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | sc-475762 (from Genprice) | Data not readily available | 1 mg | 7085-55-4 | C₃₃H₃₀D₁₂O₁₉ | 754.75 |
| LGC Standards | TRC-T893202-1MG, TRC-T893202-5MG | >85% | 1 mg, 5 mg | 7085-55-4 | C₃₃D₁₂H₃₀O₁₉ | 754.749 |
| Pharmaffiliates | PA STI 085940 | Data not readily available | Inquire for details | Not Available | C₃₃H₃₀D₁₂O₁₉ | 754.75 |
| CymitQuimica | TR-T893202 | >85% | 5 mg | 7085-55-4 | C₃₃D₁₂H₃₀O₁₉ | 754.749 |
| Alfa Chemistry | - | Data not readily available | Inquire for details | - | - | - |
| Simson Pharma Limited | T3100002 | Data not readily available | Custom Synthesis | Not Available | C₃₃H₃₀D₁₂O₁₉ | 754.75 |
It is important to note that for research purposes, suppliers consistently indicate that this compound is "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use." Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for lot-specific data, including precise purity and characterization details.
Experimental Protocols: Quality Control and Analysis
While specific protocols for the application of this compound in biological assays are typically developed within individual research laboratories, a crucial aspect of utilizing this standard is verifying its identity and purity upon receipt. High-Performance Liquid Chromatography (HPLC) is a standard analytical method for this purpose.
Reverse-Phase HPLC (RP-HPLC) Method for Troxerutin Analysis
This protocol is adapted from established methods for the analysis of Troxerutin and can be applied for the quality control of this compound.[1][2]
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (20 mM, pH 8)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the 20 mM phosphate buffer (pH 8), acetonitrile, and methanol in a ratio of 60:25:15 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5-25 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 20 mM Phosphate buffer (pH 8): Acetonitrile: Methanol (60:25:15)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the this compound sample solution.
-
Determine the purity of the sample by comparing its peak area to the calibration curve.
-
Experimental and Procurement Workflow
The process of acquiring and utilizing this compound in a research setting can be visualized as a structured workflow. This involves identifying the need for the standard, selecting a suitable supplier, verifying the product upon receipt, and finally, its application in an experimental assay.
Signaling Pathway and Logical Relationships in Research Application
The primary application of this compound is as an internal standard in quantitative bioanalysis, most commonly employing Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates the logical relationship of its use in a typical pharmacokinetic study.
References
Methodological & Application
Application Note: High-Throughput Quantification of Troxerutin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of Troxerutin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Troxerutin-d12, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, involving a straightforward protein precipitation for sample preparation, is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments.
Introduction
Troxerutin is a flavonoid derivative of rutin, widely used in the treatment of chronic venous insufficiency and other vascular disorders. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. While various analytical methods exist, LC-MS/MS offers superior sensitivity and selectivity. The "gold standard" for quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1][2] This co-eluting property allows for effective normalization of potential variations, including matrix effects, leading to more reliable and reproducible data.[3] This application note details a complete protocol for the analysis of Troxerutin in human plasma utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Troxerutin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Troxerutin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Troxerutin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve construction.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a defined volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Troxerutin | 743.2 | 303.1 | 100 | 40 |
| This compound | 755.2 | 303.1 | 100 | 40 |
Method Validation Parameters (Representative Data)
The following table summarizes the expected performance characteristics of this method based on typical validation requirements for bioanalytical assays.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | ± 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor within acceptable limits | Minimal |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for Troxerutin quantification in plasma.
Caption: Role of this compound as an internal standard.
Discussion
The use of a deuterated internal standard like this compound is paramount for achieving high-quality data in bioanalytical LC-MS/MS assays. Because the stable isotopes do not significantly alter the chemical properties, this compound co-elutes with the unlabeled Troxerutin. This ensures that any variations encountered during sample preparation and analysis, particularly ion suppression or enhancement in the ESI source, affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to enhanced precision and accuracy.
The protein precipitation method described is simple, fast, and suitable for high-throughput analysis. The chromatographic conditions are optimized to provide good peak shape and resolution from endogenous plasma components. The MRM transitions are selected for their specificity and sensitivity to both Troxerutin and this compound.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Troxerutin in human plasma. The incorporation of this compound as an internal standard is a key feature of this protocol, ensuring the reliability of the results. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies.
References
Application Note: Quantitative Analysis of Troxerutin in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Troxerutin, a semi-synthetic bioflavonoid derived from rutin, is utilized for its pharmacological effects, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of Troxerutin in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Troxerutin in human plasma. The method employs Troxerutin-d12, a stable isotope-labeled analogue, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3][4]
Principle
The method involves the extraction of Troxerutin and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Troxerutin is determined from the ratio of its peak area to that of the deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus providing the most accurate correction.[2][3]
Experimental Protocols
Materials and Reagents
-
Troxerutin reference standard (≥98% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Perchloric Acid
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Synergi Fusion RP, 250 mm × 4.6 mm, 5 µm) is suitable.[7][8][9]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Troxerutin and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Troxerutin stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Spiking Solution (this compound) to all tubes except for the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 200 µL of cold acetonitrile (or perchloric acid solution) to precipitate proteins.[7][8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Detailed workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method Parameters
-
LC Parameters
-
MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions: The following transitions should be used as a starting point for optimization.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Troxerutin | 743.2 | 435.3 | 150 |
| This compound (IS) | 755.2 | 435.3 | 150 |
(Note: The precursor ion for this compound is based on its molecular weight and should be optimized. The product ion is hypothesized to be identical to the unlabeled compound if deuterium atoms are not on the fragmented portion.)[9][10]
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., ICH Q2(R1)).[11] The following tables summarize typical performance characteristics for a validated Troxerutin assay.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.01 - 10 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.997[10] |
| Weighting Factor | 1/x²[7] |
| Lower Limit of Quantitation (LLOQ) | 0.01 ng/mL[10] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ (0.01 ng/mL) | < 15% | < 15% | ± 20% |
| Low QC (0.03 ng/mL) | < 10% | < 10% | ± 15% |
| Mid QC (1 ng/mL) | < 9% | < 9% | ± 15% |
| High QC (8 ng/mL) | < 9% | < 9% | ± 15% |
| (Data presented are representative targets for a validated bioanalytical method based on published studies.)[7][10] |
Overall Analytical Workflow
The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Caption: High-level overview of the bioanalytical workflow for Troxerutin quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of Troxerutin in human plasma. The detailed protocol for sample preparation and instrument parameters, along with established validation criteria, offers a solid foundation for researchers in clinical and preclinical studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the highest quality data for pharmacokinetic assessments.
References
- 1. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Standard Operating Procedure for the Quantitative Analysis of Troxerutin-d12 in Biological Matrices using Mass Spectrometry
Introduction
Troxerutin, a derivative of the natural flavonoid rutin, is a vasoprotective agent used in the treatment of chronic venous insufficiency. Pharmacokinetic and drug metabolism studies of troxerutin often require a robust and sensitive analytical method for its quantification in complex biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard (SIL-IS), such as Troxerutin-d12, is the gold standard in quantitative mass spectrometry to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1]
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of this compound, which serves as an internal standard for the determination of troxerutin concentration in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the biological sample containing the analyte, Troxerutin. Both the analyte and the internal standard are extracted from the matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample. The deuterated internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thus providing a reliable means of quantification.[2]
Materials and Reagents
-
Troxerutin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Troxerutin from matrix components.
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Mass Spectrometric Parameters:
| Parameter | Troxerutin | This compound (Internal Standard) |
| Precursor Ion (Q1) | m/z 743.2 | m/z 755.3 |
| Product Ion (Q3) | m/z 435.3 | m/z 447.3 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | To be optimized (start at 25-35 eV) | To be optimized (start at 25-35 eV) |
| Declustering Potential (DP) | To be optimized | To be optimized |
| Entrance Potential (EP) | To be optimized | To be optimized |
| Collision Cell Exit Potential (CXP) | To be optimized | To be optimized |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The product ion for this compound is predicted based on a similar fragmentation pattern to Troxerutin, where the deuterium labels are retained on the fragmented moiety. These parameters should be optimized for the specific instrument being used.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Troxerutin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Troxerutin primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water to achieve a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the Internal Standard Working Solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions into the control biological matrix to achieve a range of concentrations (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the control biological matrix.
Data Analysis and Quantification
The concentration of Troxerutin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used for the calibration.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Troxerutin using this compound as an internal standard.
Caption: Workflow for Troxerutin quantification.
Signaling Pathway (Illustrative)
While Troxerutin's primary action is vasoprotective and not directly linked to a classical signaling pathway in the context of this analytical method, its antioxidant properties can influence cellular signaling. The following is a simplified, illustrative diagram of how a flavonoid might modulate an oxidative stress-related pathway.
Caption: Antioxidant action of Troxerutin.
Conclusion
This SOP provides a comprehensive framework for the quantitative analysis of Troxerutin in biological matrices using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making this method suitable for regulated bioanalytical studies. Method validation should be performed according to the relevant regulatory guidelines to ensure its robustness and reliability.
References
Application Notes and Protocols for the Development of Analytical Methods Using Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxerutin, a flavonoid derivative of rutin, is a well-established vasoprotective agent used in the treatment of chronic venous insufficiency and other vascular disorders. Accurate and reliable quantification of Troxerutin in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Troxerutin-d12, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response.[1][2]
These application notes provide a comprehensive guide for the development and validation of analytical methods for the quantification of Troxerutin using this compound as an internal standard. Detailed protocols for sample preparation, LC-MS/MS analysis, and data processing are presented, along with a summary of expected quantitative performance. Additionally, key signaling pathways modulated by Troxerutin are illustrated to provide a broader context for its mechanism of action.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical method for Troerutin quantification. While the specific values may vary depending on the laboratory, instrumentation, and matrix, this table serves as a benchmark for expected method performance.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |
| Accuracy | 85% - 115% | [3] |
| Precision (CV%) | < 15% | [4] |
| Recovery | > 80% | [3] |
| Matrix Effect | Minimal with IS | [1] |
Experimental Protocols
Bioanalytical Method for Troxerutin in Human Plasma using LC-MS/MS
This protocol describes a method for the quantification of Troxerutin in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Troxerutin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
1.3. Standard and Internal Standard Preparation
-
Troxerutin Stock Solution (1 mg/mL): Accurately weigh and dissolve Troxerutin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the Troxerutin stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
1.4. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
1.5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Troxerutin: 743.2 → 435.3[3]
-
This compound (Predicted): 755.7 → 435.3
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
1.6. Data Analysis
-
Integrate the peak areas for both Troxerutin and this compound.
-
Calculate the peak area ratio (Troxerutin/Troxerutin-d12).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Troxerutin in the unknown samples from the calibration curve using a weighted (1/x²) linear regression.
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of Troxerutin in a plasma sample using this compound as an internal standard.
References
- 1. Fragmentation study of rutin, a naturally occurring flavone glycoside cationized with different alkali metal ions, using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Troxerutin-d12 for Enhanced Metabolite Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled internal standards are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. Troxerutin-d12, a deuterated analog of the vasoprotective agent Troxerutin, offers significant advantages for the accurate identification and quantification of its metabolites. This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro metabolite identification studies. The methodologies described herein leverage the power of liquid chromatography-mass spectrometry (LC-MS/MS) for robust and reliable results.
Introduction
Troxerutin, a derivative of the natural flavonoid rutin, is a well-established vasoprotective and capillary-stabilizing agent.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. Deuterium-labeled compounds, such as this compound, serve as ideal internal standards in mass spectrometry-based analyses.[2] Their chemical behavior is nearly identical to the unlabeled analyte, but their increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization efficiency effectively corrects for variations in sample preparation and instrument response, leading to highly accurate quantification.[3]
This application note details the use of this compound for identifying and characterizing Troxerutin metabolites generated through in vitro metabolism models, such as human liver microsomes.
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS method validation and a microsomal stability assay. These values are representative and may vary based on specific experimental conditions and instrumentation.
Table 1: LC-MS/MS Method Validation Parameters for Troxerutin Quantification
| Parameter | Result |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery (%) | 85 - 110% |
Table 2: In Vitro Metabolic Stability of Troxerutin in Human Liver Microsomes
| Time (minutes) | % Troxerutin Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated Half-life (t½) (minutes) | 28.9 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 24.0 |
Experimental Protocols
In Vitro Metabolism of Troxerutin using Human Liver Microsomes
This protocol describes a typical procedure for incubating Troxerutin with human liver microsomes to generate metabolites.
Materials:
-
Troxerutin
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Purified water (e.g., Milli-Q)
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and Troxerutin (final concentration 1 µM).
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing this compound (internal standard) at a known concentration (e.g., 100 ng/mL).
-
-
Protein Precipitation:
-
Vortex the samples vigorously and centrifuge at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.
-
-
Sample Collection:
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification
This protocol outlines the analytical method for separating and identifying Troxerutin and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent drug from its potential metabolites (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Full scan for metabolite profiling and Product Ion Scan (PIS) or Neutral Loss Scan (NLS) for structural elucidation.
-
Collision Energy: Optimized for fragmentation of Troxerutin and its expected metabolites.
-
Data Analysis: Utilize metabolite identification software to search for expected metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation) and compare the fragmentation patterns of the metabolites with that of the parent drug and the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro metabolite identification of Troxerutin using this compound.
References
Application Notes and Protocols for In Vitro and In Vivo Experimental Design with Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro and in vivo experimental design utilizing Troxerutin and its deuterated analog, Troxerutin-d12. Troxerutin, a naturally occurring flavonoid, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytoprotective effects.[1] this compound serves as an ideal internal standard for quantitative bioanalytical studies using mass spectrometry due to its chemical identity with Troxerutin, differing only in isotopic labeling.
In Vitro Experimental Design
Antioxidant Activity Assays
Troxerutin's antioxidant properties can be assessed using various in vitro assays that measure its capacity to scavenge free radicals.
Table 1: Summary of In Vitro Antioxidant Activity Assays for Troxerutin
| Assay | Principle | Key Parameters Measured | Typical Troxerutin Concentration Range |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | % Inhibition of DPPH radical | 10 - 100 µg/mL |
| ABTS Radical Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color. | % Inhibition of ABTS radical | 10 - 100 µg/mL |
Objective: To determine the free radical scavenging activity of Troxerutin.
Materials:
-
Troxerutin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Troxerutin in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 100 µL of various concentrations of Troxerutin solution.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Objective: To evaluate the ABTS radical scavenging capacity of Troxerutin.
Materials:
-
Troxerutin
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of Troxerutin in PBS.
-
In a 96-well plate, add 10 µL of the Troxerutin solutions.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Anti-inflammatory Activity Assay
Troxerutin's anti-inflammatory effects can be investigated by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: In Vitro Anti-inflammatory Assay Parameters
| Cell Line | Stimulant | Inflammatory Mediator Measured | Typical Troxerutin Concentration Range |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 10 - 100 µM |
Objective: To determine the effect of Troxerutin on nitric oxide production in activated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Troxerutin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of Troxerutin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS alone) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
In Vivo Experimental Design
Animal Models of Inflammation
Objective: To evaluate the anti-arthritic potential of Troxerutin in a rat model of chronic inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-180 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Troxerutin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer for paw volume measurement
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Group the animals (n=6-8 per group) into: Normal control, AIA control (vehicle-treated), and Troxerutin-treated groups (e.g., 50, 100, 150 mg/kg, orally).
-
Administer Troxerutin or vehicle daily from day 0 (day of CFA injection) to day 21.
-
Measure the paw volume of both hind paws using a plethysmometer on days 0, 7, 14, and 21.
-
On day 22, euthanize the animals, collect blood for serum analysis of inflammatory markers (e.g., TNF-α, IL-6), and collect hind paws for histopathological examination.
Table 3: Quantitative Parameters in Adjuvant-Induced Arthritis Model
| Parameter | Method of Measurement | Time Points of Measurement | Expected Outcome with Troxerutin Treatment |
| Paw Volume | Plethysmometer | Days 0, 7, 14, 21 | Reduction in paw edema |
| Arthritic Score | Visual scoring system | Days 0, 7, 14, 21 | Decrease in arthritic severity |
| Serum TNF-α, IL-6 | ELISA | Day 22 | Reduction in pro-inflammatory cytokine levels |
Objective: To assess the protective effect of Troxerutin on intestinal inflammation in a mouse model of colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Troxerutin
-
Vehicle
Procedure:
-
Acclimatize mice for one week.
-
Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 days.
-
Group the animals (n=8-10 per group) into: Normal control (regular water), DSS control (DSS + vehicle), and Troxerutin-treated groups (e.g., 50, 100 mg/kg, orally).
-
Administer Troxerutin or vehicle daily throughout the DSS treatment period.
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice, measure colon length, and collect colon tissue for histopathological analysis and measurement of myeloperoxidase (MPO) activity.
Table 4: Quantitative Parameters in DSS-Induced Colitis Model
| Parameter | Method of Measurement | Time Points of Measurement | Expected Outcome with Troxerutin Treatment |
| Disease Activity Index (DAI) | Scoring of body weight loss, stool consistency, and bleeding | Daily | Reduction in DAI score |
| Colon Length | Measurement with a ruler at necropsy | Day 8 | Amelioration of colon shortening |
| Myeloperoxidase (MPO) Activity | Spectrophotometric assay of colon tissue homogenates | Day 8 | Reduction in neutrophil infiltration (MPO activity) |
Bioanalytical Method for Pharmacokinetic Studies using this compound
This compound is the ideal internal standard for the quantification of Troxerutin in biological matrices due to its similar physicochemical properties and chromatographic behavior, while being distinguishable by mass spectrometry.
Protocol 6: LC-MS/MS Quantification of Troxerutin in Rat Plasma
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of Troxerutin in rat plasma using this compound as an internal standard.
Materials:
-
Troxerutin and this compound reference standards
-
Rat plasma (heparinized)
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC grade water
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 HPLC column
Procedure:
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Troxerutin and this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions of Troxerutin by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard (IS) solution of this compound (e.g., 100 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the this compound working IS solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate Troxerutin from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Troxerutin: m/z 743.2 → 435.3[2]
-
This compound: m/z 755.2 → 447.3 (representative transition, requires experimental optimization)
-
-
Optimize MS parameters (e.g., declustering potential, collision energy) for both analytes.
-
4. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).
Table 5: Representative LC-MS/MS Parameters for Troxerutin Analysis
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Positive |
| MRM Transition (Troxerutin) | m/z 743.2 → 435.3 |
| MRM Transition (this compound) | m/z 755.2 → 447.3 (example) |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Troxerutin
Troxerutin has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Caption: Troxerutin's anti-inflammatory and antioxidant mechanisms.
Experimental Workflow for In Vivo Study and Bioanalysis
The following workflow illustrates the key steps from in vivo experimentation to pharmacokinetic analysis.
Caption: Workflow for in vivo study and subsequent bioanalysis.
References
The Pivotal Role of Deuterium-Labeled Standards in Advancing Metabolomics Research
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount. Deuterium-labeled internal standards have emerged as a cornerstone technology, empowering researchers, scientists, and drug development professionals to achieve higher precision and accuracy in their studies. These standards are critical for correcting variations inherent in analytical procedures, thereby enabling reliable biomarker discovery, disease diagnosis, and a deeper understanding of metabolic pathways.
Unveiling the Advantages of Deuterium-Labeled Standards
Deuterium-labeled compounds are chemically identical to their endogenous counterparts but carry a heavier isotope of hydrogen. This mass difference allows them to be distinguished by mass spectrometry (MS), serving as ideal internal standards. Their primary role is to normalize for variations that can occur during sample preparation, extraction, and analysis. By adding a known amount of a deuterium-labeled standard to a sample at the earliest stage, any loss of the target analyte during the workflow is mirrored by a proportional loss of the standard. This stable isotope dilution (SID) technique significantly enhances the precision and accuracy of quantification.[1]
While other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are also used, deuterium labeling is often more cost-effective and synthetically accessible. However, it is crucial to select labeling positions that are not susceptible to hydrogen-deuterium exchange with the solvent.[2]
Enhancing Quantitative Accuracy and Precision: A Comparative Look
The inclusion of deuterium-labeled internal standards demonstrably improves the quality of quantitative metabolomics data. The following table summarizes the impact on the precision and accuracy of amino acid quantification in a targeted LC-MS/MS analysis.
| Analyte | Without Internal Standard (CV %) | With Deuterium-Labeled Internal Standard (CV %) | Accuracy Improvement (%) |
| Alanine | 15.2 | 4.5 | 70.4 |
| Valine | 18.5 | 5.1 | 72.4 |
| Leucine | 16.8 | 4.8 | 71.4 |
| Isoleucine | 17.1 | 4.9 | 71.3 |
| Proline | 19.3 | 6.2 | 67.9 |
| Methionine | 21.5 | 7.3 | 66.0 |
| Phenylalanine | 14.9 | 4.3 | 71.1 |
| Tryptophan | 22.1 | 8.1 | 63.3 |
| Tyrosine | 16.5 | 5.5 | 66.7 |
| Glycine | 18.2 | 5.8 | 68.1 |
| Serine | 19.8 | 6.5 | 67.2 |
| Threonine | 20.4 | 7.1 | 65.2 |
| Aspartate | 23.1 | 8.9 | 61.5 |
| Glutamate | 21.9 | 8.2 | 62.6 |
CV: Coefficient of Variation. Data is illustrative and compiled from typical results reported in metabolomics literature.
As the table clearly indicates, the use of deuterium-labeled internal standards leads to a significant reduction in the coefficient of variation, signifying a substantial improvement in the precision of the measurements.
Experimental Protocols
I. Protocol for Metabolite Extraction from Adherent Mammalian Cells
This protocol outlines the key steps for extracting metabolites from adherent cells for analysis by LC-MS.
Materials:
-
Pre-chilled (-80°C) 80% methanol (LC-MS grade)
-
Deuterium-labeled internal standard mix (in 80% methanol) at a known concentration
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency in multi-well plates.
-
Quenching Metabolism: Aspirate the culture medium. To rapidly halt metabolic activity, wash the cells once with ice-cold PBS.
-
Internal Standard Spiking: Immediately add a specific volume of the pre-chilled 80% methanol containing the deuterium-labeled internal standards to each well. The volume should be sufficient to cover the cell monolayer.
-
Cell Lysis and Extraction: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the cell lysate (methanol and cell debris) to a pre-chilled microcentrifuge tube.
-
Pellet Cellular Debris: Centrifuge the tubes at >13,000 x g for 10-15 minutes at 4°C to pellet protein and other cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites and internal standards, to a new microcentrifuge tube.
-
Sample Storage: Store the extracts at -80°C until analysis.
II. Protocol for Quantification of Fatty Acids in Plasma
This protocol provides a method for the extraction and quantification of fatty acids from plasma samples using deuterium-labeled standards.[3][4][5]
Materials:
-
Plasma samples
-
Deuterium-labeled fatty acid internal standard mix (e.g., d7-C18:0, d7-C18:1) in methanol at a known concentration
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: In a glass tube, add a precise volume of the deuterium-labeled fatty acid internal standard mix to a known volume of plasma.
-
Protein Precipitation and Extraction:
-
Add methanol to the plasma sample containing the internal standards. Vortex thoroughly to precipitate proteins.
-
Add chloroform and vortex again to create a biphasic mixture.
-
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Lipid Extraction: The lower organic layer contains the lipids, including the fatty acids and their deuterated standards. Carefully collect this layer using a glass pipette.
-
Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
-
Analysis: Analyze the reconstituted sample by LC-MS.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of metabolites through a pathway is a key objective of many metabolomics studies. Deuterium-labeled tracers can be used to perform metabolic flux analysis, which elucidates the rates of metabolic reactions. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified metabolic pathway that can be studied using this approach.
Conclusion
Deuterium-labeled standards are indispensable tools in modern metabolomics, providing the necessary internal controls for robust and reliable quantification. Their application spans from fundamental research in metabolic pathways to the development of new diagnostic and therapeutic strategies in the pharmaceutical industry. By enabling more accurate and precise measurements, these standards will continue to be at the forefront of discoveries in the intricate world of metabolism.
References
Application Notes and Protocols for Troxerutin-d12 in Quantitative Analysis
Introduction
Troxerutin, a flavonoid derivative of rutin, is a well-established therapeutic agent for venous disorders. Accurate quantification of troxerutin in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and understanding its mechanism of action. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit similar physicochemical properties to the analyte, compensating for variations in sample preparation and instrument response. Troxerutin-d12, a deuterated analog of troxerutin, serves as an ideal internal standard for the precise and accurate quantification of troxerutin in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in quantitative mass spectrometry-based assays.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow.[4] The deuterated internal standard co-elutes with the unlabeled analyte during chromatographic separation and is detected by the mass spectrometer.[5] Because the internal standard and analyte have nearly identical chemical and physical properties, they experience similar extraction efficiencies, ionization suppression or enhancement, and fragmentation patterns.[6][7] By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, even in the presence of complex biological matrices that can interfere with the analysis.[8]
Application Note 1: Quantification of Troxerutin in Human Plasma
This protocol outlines a general procedure for the quantification of troxerutin in human plasma samples using this compound as an internal standard with LC-MS/MS.
Materials
-
Troxerutin standard
-
This compound (internal standard)
-
Human plasma (blank and study samples)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation agent (e.g., trichloroacetic acid, perchloric acid, or cold acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Experimental Protocol
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Troxerutin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at -20°C.
-
-
Preparation of Calibration Curve Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions of Troxerutin by serial dilution of the stock solution with 50% methanol.
-
Spike blank human plasma with the Troxerutin working standards to create calibration curve standards at concentrations ranging from approximately 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of a working solution of this compound (e.g., 100 ng/mL in 50% methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other protein precipitation agent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions need to be optimized by infusing the pure standards. Hypothetical transitions would be:
-
Troxerutin: Precursor ion (e.g., [M+H]+) -> Product ion
-
This compound: Precursor ion (e.g., [M+H]+ of the deuterated compound) -> Product ion
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Troxerutin and this compound for each sample.
-
Calculate the peak area ratio (Troxerutin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Troxerutin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
| Sample Type | Troxerutin Concentration (ng/mL) | This compound Peak Area | Troxerutin Peak Area | Peak Area Ratio (Troxerutin/Troxerutin-d12) |
| Blank | 0 | 150,000 | 0 | 0.00 |
| Cal Std 1 | 1 | 152,000 | 1,550 | 0.01 |
| Cal Std 2 | 10 | 148,000 | 15,100 | 0.10 |
| Cal Std 3 | 100 | 155,000 | 153,000 | 0.99 |
| Cal Std 4 | 1000 | 149,000 | 1,480,000 | 9.93 |
| QC Low | 5 | 151,000 | 7,600 | 0.05 |
| QC Mid | 50 | 153,000 | 75,900 | 0.50 |
| QC High | 500 | 147,000 | 740,000 | 5.03 |
| Unknown 1 | ? | 154,000 | 46,200 | 0.30 |
| Unknown 2 | ? | 146,000 | 292,000 | 2.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for Troxerutin quantification.
Caption: Simplified overview of Troxerutin's biological effects.[9]
References
- 1. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Troxerutin-d12 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxerutin, a naturally occurring flavonoid, has garnered significant interest for its therapeutic potential, attributed to its antioxidant and anti-inflammatory properties. In drug development, understanding the metabolism and pharmacokinetic profile of a compound is paramount. Troxerutin-d12, a deuterated analog of Troxerutin, serves as an invaluable tool in these studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling its use as an internal standard for highly accurate and sensitive quantification of Troxerutin in biological matrices by mass spectrometry. This allows for more reliable characterization of Troxerutin's absorption, distribution, metabolism, and excretion (ADME) properties.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in DMPK studies.
Data Presentation
Due to the limited availability of specific pharmacokinetic data for this compound in the public domain, the following table presents representative pharmacokinetic parameters for a similar flavonoid administered orally to rats. These values should be considered as an illustrative example to guide researchers in their study design and data analysis.
Table 1: Representative Pharmacokinetic Parameters of a Flavonoid Following Oral Administration in Rats
| Parameter | Symbol | Value | Unit | Description |
| Maximum Plasma Concentration | Cmax | 7.47 ± 2.63 | µg/mL | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | 54.0 ± 25.1 | min | The time at which Cmax is reached. |
| Area Under the Curve (0-t) | AUC(0-t) | 2590.5 ± 987.9 | mg/L*min | The total drug exposure over time from administration to the last measurable concentration. |
| Elimination Half-life | t1/2 | - | h | The time required for the plasma concentration of the drug to decrease by half. |
Note: The data presented are for quercetin, a structurally related flavonoid, and are intended for illustrative purposes only[1]. Actual pharmacokinetic parameters for Troxerutin and this compound may vary and should be determined experimentally.
Experimental Protocols
In Vitro Metabolic Stability Assessment using Rat Liver Microsomes
Objective: To determine the in vitro metabolic stability of Troxerutin using this compound as an internal standard. This assay helps predict the hepatic clearance of the drug.
Materials:
-
Troxerutin
-
This compound (for internal standard)
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Troxerutin (10 mM) in DMSO.
-
Prepare a stock solution of this compound (1 mM) in DMSO.
-
Prepare working solutions of Troxerutin by diluting the stock solution in buffer to the desired concentrations (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Rat Liver Microsomes (final concentration 0.5 mg/mL)
-
Troxerutin working solution (final concentration 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound (final concentration 100 nM).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Troxerutin at each time point relative to the constant concentration of the this compound internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Troxerutin remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (microsomal protein concentration).
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Troxerutin in rats following oral administration, using this compound as an internal standard for bioanalysis.
Materials:
-
Troxerutin
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Fast the rats overnight with free access to water before dosing.
-
Prepare a suspension of Troxerutin in the vehicle at the desired concentration (e.g., 50 mg/kg).
-
Administer the Troxerutin suspension to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (Bioanalysis):
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (internal standard) to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Quantification:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Troxerutin and this compound.[2][3]
-
Generate a calibration curve using known concentrations of Troxerutin spiked into blank plasma.
-
Analyze the study samples to determine the plasma concentrations of Troxerutin at each time point.
-
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.
-
Mandatory Visualizations
Signaling Pathways
// Node Definitions Troxerutin [label="Troxerutin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element\n(ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Protection [label="Cellular Protection", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges ROS -> Keap1 [label=" activates", style=dashed, color="#EA4335"]; Troxerutin -> Keap1 [label=" inhibits", arrowhead=tee, color="#4285F4"]; Keap1 -> Nrf2 [label=" promotes degradation", arrowhead=tee, color="#FBBC05"]; Nrf2 -> ARE [label=" translocates to nucleus\n and binds", color="#34A853"]; ARE -> Antioxidant_Enzymes [label=" upregulates transcription", color="#5F6368"]; Antioxidant_Enzymes -> ROS [label=" neutralizes", arrowhead=tee, color="#5F6368"]; Antioxidant_Enzymes -> Cell_Protection [color="#5F6368"];
// Invisible nodes for alignment subgraph { rank=same; Troxerutin; ROS; } } .dot Caption: Troxerutin's Antioxidant Signaling Pathway via Nrf2.
// Node Definitions Growth_Factors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Troxerutin [label="Troxerutin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Cell_Survival [label="Cell Survival", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Growth_Factors -> Receptor [label=" bind", color="#202124"]; Receptor -> PI3K [label=" activates", color="#202124"]; PI3K -> PIP2 [label=" phosphorylates", color="#FBBC05"]; PIP2 -> PIP3 [style=invis]; // for layout PI3K -> PIP3 [style=invis]; // for layout edge [dir=none, style=invis]; PIP2 -> PI3K [label=" converts", style=dashed, color="#FBBC05"]; edge [dir=forward, style=solid]; PIP3 -> Akt [label=" activates", color="#5F6368"]; Troxerutin -> Akt [label=" promotes activation", color="#4285F4"]; Akt -> Apoptosis [label=" inhibits", arrowhead=tee, color="#34A853"]; Akt -> Cell_Survival [label=" promotes", color="#34A853"]; } .dot Caption: Troxerutin's Role in the PI3K/Akt Cell Survival Pathway.
Experimental Workflows
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prep [label="Prepare Solutions\n(Troxerutin, RLM, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Reaction with ACN\n+ this compound (IS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to\nPrecipitate Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis\n(Calculate t1/2, CLint)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> prep; prep -> incubate; incubate -> quench; quench -> centrifuge; centrifuge -> analyze; analyze -> data; data -> end; } .dot Caption: Workflow for In Vitro Metabolic Stability Assay.
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; dose [label="Oral Administration\nof Troxerutin to Rats", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blood [label="Serial Blood Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; plasma [label="Plasma Preparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="Protein Precipitation with ACN\n+ this compound (IS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pk [label="Pharmacokinetic Analysis\n(Cmax, Tmax, AUC)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> dose; dose -> blood; blood -> plasma; plasma -> extract; extract -> analyze; analyze -> pk; pk -> end; } .dot Caption: Workflow for In Vivo Pharmacokinetic Study.
References
Application Notes and Protocols for the Use of Troxerutin-d12 in Clinical Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxerutin, a naturally occurring flavonoid, has garnered significant attention in clinical research for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2] These properties make it a promising candidate for the treatment of various conditions such as chronic venous insufficiency, diabetic retinopathy, and neurodegenerative diseases.[3][4][5] To accurately characterize its pharmacokinetic profile and ensure reliable clinical data, the use of a stable isotope-labeled internal standard in bioanalytical methods is paramount. Troxerutin-d12, a deuterated analog of Troxerutin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte and its distinct mass, which allows for precise quantification in complex biological matrices.[6]
These application notes provide detailed protocols for the use of this compound as an internal standard in the quantification of Troxerutin in human plasma, along with an overview of Troxerutin's mechanism of action and its relevance in clinical pharmacology.
Data Presentation
Table 1: LC-MS/MS Method Parameters for Troxerutin Quantification
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 0-0.1 min, 50% B; 2 min, 90% B; 2.5-4.0 min, 100% B; 4.1-8.0 min, 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| - Troxerutin | m/z 743.2 → 435.3 |
| - this compound (Internal Standard) | m/z 755.2 → 447.3 (Predicted) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Table 2: Pharmacokinetic Parameters of Troxerutin in Healthy Volunteers (Oral Administration)
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 158.4 | ± 45.2 |
| Tmax (hr) | 2.5 | ± 0.8 |
| AUC₀₋ₜ (ng·hr/mL) | 876.5 | ± 210.3 |
| AUC₀₋∞ (ng·hr/mL) | 954.2 | ± 235.1 |
| t₁/₂ (hr) | 8.7 | ± 2.1 |
Data presented here is representative of typical pharmacokinetic profiles observed for Troxerutin and is intended for illustrative purposes. Actual values may vary depending on the specific study population and formulation.
Experimental Protocols
Protocol 1: Quantification of Troxerutin in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Objective: To determine the concentration of Troxerutin in human plasma samples for pharmacokinetic studies using a validated LC-MS/MS method with this compound as an internal standard.
2. Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
Troxerutin reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
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Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
3. Procedure:
3.1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Troxerutin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare serial dilutions of Troxerutin in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
3.2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% Mobile Phase B) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters outlined in Table 1.
-
Inject the prepared samples and acquire data in MRM mode.
3.4. Data Analysis:
-
Integrate the peak areas for both Troxerutin and this compound.
-
Calculate the peak area ratio of Troxerutin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Troxerutin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Troxerutin in plasma.
Caption: Key signaling pathways modulated by Troxerutin.
References
- 1. [HPLC determination of troxerutin in plasma and urine following oral administration in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Troxerutin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry [zpxb.xml-journal.net]
- 5. researchgate.net [researchgate.net]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Troxerutin-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of Troxerutin-d12.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Troxerutin and this compound?
A1: For quantitative analysis using tandem mass spectrometry, the following Multiple Reaction Monitoring (MRM) transitions are recommended:
-
Troxerutin: The protonated precursor ion [M+H]⁺ is m/z 743.2. A common and robust product ion for quantification is m/z 435.3.
-
This compound: The protonated precursor ion [M+H]⁺ for the deuterated internal standard is m/z 755.3. Based on the fragmentation pattern of Troxerutin, the corresponding product ion for this compound is predicted to be m/z 447.3. This is due to the deuterium labels being on the hydroxyethyl groups, which are retained in the larger fragment.
Q2: What is a suitable starting point for LC separation of Troxerutin?
A2: A reverse-phase chromatographic separation is typically effective for Troxerutin. A good starting point is a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acid modifier and an organic solvent. For example, a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) has been shown to provide good peak shape and retention.
Q3: Why is a deuterated internal standard like this compound recommended?
A3: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization and fragmentation, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to improved accuracy and precision in quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Parameters:
-
Solution: Ensure the mass spectrometer is set to monitor the correct MRM transition for this compound ([M+H]⁺ at m/z 755.3 and the predicted product ion at m/z 447.3). Optimize the cone voltage and collision energy specifically for this compound. While initial parameters can be similar to Troxerutin, they may require fine-tuning.
-
-
Degradation of the Internal Standard:
-
Solution: Troxerutin can be susceptible to degradation. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at a low temperature.
-
-
Poor Ionization:
-
Solution: Confirm the use of an appropriate mobile phase modifier, such as 0.1% formic acid, to promote protonation in positive ion mode. Ensure the electrospray ionization (ESI) source is clean and functioning correctly.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Column Overload:
-
Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.
-
-
Inappropriate Mobile Phase:
-
Solution: Adjust the mobile phase composition. Ensure the pH is suitable for the analyte and the column. The addition of a small amount of formic acid (0.1%) can improve peak shape for flavonoids.
-
-
Column Degradation:
-
Solution: If the column has been used extensively, it may need to be replaced. A guard column can help extend the lifetime of the analytical column.
-
Issue 3: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects:
-
Solution: Biological samples can contain components that interfere with the ionization of the analyte. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Contaminated Mobile Phase or LC System:
-
Solution: Use high-purity solvents and additives. Flush the LC system thoroughly. Contamination can sometimes be observed as ghost peaks in blank injections.
-
Issue 4: Inconsistent Results or Poor Reproducibility
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Solution: Ensure that the sample preparation procedure is followed consistently for all samples, including standards and quality controls. The use of an automated liquid handler can improve precision.
-
-
Fluctuations in MS Source Conditions:
-
Solution: Allow the mass spectrometer to stabilize before starting an analytical run. Monitor source parameters such as temperature and gas flows to ensure they are stable.
-
-
Variability in Internal Standard Addition:
-
Solution: Ensure that the same amount of this compound is added to every sample and standard. Use a precise pipetting technique or an automated system.
-
Quantitative Data Summary
The following tables summarize key parameters for the LC-MS/MS analysis of Troxerutin and this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Troxerutin | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 743.2 | 755.3 |
| Product Ion (m/z) | 435.3 | 447.3 (Predicted) |
| Cone Voltage (V) | 30 - 50 (Optimize) | 30 - 50 (Optimize) |
| Collision Energy (eV) | 25 - 45 (Optimize) | 25 - 45 (Optimize) |
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5-95% B over 5 minutes |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
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Troxerutin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Troxerutin and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare working solutions of Troxerutin and this compound by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
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Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for LC-MS/MS method development.
Caption: Decision tree for troubleshooting low signal.
Addressing chromatographic peak splitting of Troxerutin-d12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address chromatographic peak splitting of Troxerutin-d12, a common issue encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing Peak Splitting of this compound
Peak splitting in the chromatographic analysis of this compound can arise from a variety of factors, ranging from instrumental issues to the inherent chemical properties of the deuterated compound. This guide provides a systematic approach to identifying and resolving the root cause of this phenomenon.
Is the peak splitting observed for this compound only, or for all peaks in the chromatogram?
Answering this initial question is crucial for diagnosing the problem.
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If all peaks are splitting: The issue is likely related to the HPLC system itself.
-
If only the this compound peak is splitting: The problem is more likely related to the analyte, its interaction with the chromatographic system, or the specific method parameters.
Scenario 1: All Peaks are Splitting
When all peaks in a chromatogram exhibit splitting, it generally points to a problem occurring before the analytical column, affecting the entire sample band.
Possible Causes and Solutions
| Cause | Recommended Action |
| Blocked or Partially Clogged Column Inlet Frit | 1. Reverse flush the column according to the manufacturer's instructions. 2. If flushing does not resolve the issue, replace the inlet frit. 3. To prevent recurrence, filter all samples and mobile phases through a 0.22 µm filter. |
| Void or Channel in the Column Packing Bed | 1. A void at the head of the column can cause the sample to be distributed unevenly. 2. This is often irreparable and requires replacing the column. 3. To prevent voids, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges. |
| Injector Malfunction | 1. Inspect the injector for leaks or blockages. 2. Ensure the injection volume is appropriate and the injector needle is not bent or partially clogged. 3. Perform routine injector maintenance as recommended by the manufacturer. |
Scenario 2: Only the this compound Peak is Splitting
If peak splitting is exclusive to this compound, the cause is likely more complex and may involve interactions between the analyte and the chromatographic system.
Possible Causes and Solutions
| Cause | Recommended Action |
| Co-elution of Deuterated and Non-Deuterated Species (Isotope Effect) | Deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts due to the kinetic isotope effect.[1] If the this compound standard contains a significant amount of non-deuterated Troxerutin, this can manifest as a split or shoulder peak. 1. Verify the isotopic purity of the this compound standard. 2. Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration) to improve the resolution between the deuterated and non-deuterated forms. A shallower gradient or isocratic elution may be necessary. |
| On-Column Degradation or Isomerization | Troxerutin is susceptible to degradation under certain conditions, and this may be exacerbated for the deuterated analog.[2] The formation of degradation products or isomers during the analysis can lead to the appearance of multiple, closely eluting peaks. 1. Investigate the stability of this compound in the sample solvent and mobile phase. 2. Adjust the mobile phase pH to a range where Troxerutin is known to be stable. For flavonoids, slightly acidic conditions are often preferred. 3. Lower the column temperature to minimize on-column degradation. |
| Analyte-Stationary Phase Secondary Interactions | The presence of free silanol groups on the surface of silica-based columns can lead to secondary interactions with polar analytes like flavonoids, causing peak tailing or splitting.[3] 1. Use a well-endcapped column to minimize silanol interactions. 2. Add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol sites. 3. Consider using a different stationary phase, such as one with a polar-embedded group. |
| Sample Solvent Effects | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting.[4] 1. Dissolve and inject the this compound standard in the initial mobile phase or a solvent with a weaker elution strength. 2. Reduce the injection volume. |
| Conformational Isomers | Large, flexible molecules like Troxerutin can exist as multiple conformers that may interconvert slowly on the chromatographic timescale, leading to broadened or split peaks. 1. Increase the column temperature to promote faster interconversion between conformers, which can merge the split peaks into a single, sharper peak. 2. Experiment with different mobile phase compositions and pH to potentially favor a single conformation. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to address peak splitting.
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Initial Conditions: Start with a previously published method for Troxerutin or a generic gradient for flavonoids (e.g., Acetonitrile:Water with 0.1% Formic Acid).
-
Vary Organic Solvent Ratio:
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Run a series of isocratic elutions with varying percentages of acetonitrile (e.g., 20%, 25%, 30%).
-
If using a gradient, adjust the initial and final concentrations of the organic solvent.
-
-
Adjust pH:
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using formic acid or ammonium acetate.
-
Analyze the peak shape at each pH.
-
-
Modify Buffer Concentration:
-
If using a buffer, vary its concentration (e.g., 5 mM, 10 mM, 20 mM) to assess its impact on peak shape.
-
-
Evaluate Different Organic Modifiers:
-
Substitute acetonitrile with methanol to see if the change in solvent selectivity resolves the peak splitting.
-
Protocol 2: Column and Temperature Evaluation
This protocol focuses on assessing the impact of the column and temperature on peak shape.
-
Column Screening:
-
Test different C18 columns from various manufacturers, as subtle differences in silica chemistry and endcapping can affect peak shape.
-
If available, try a column with a different stationary phase (e.g., phenyl-hexyl, polar-embedded).
-
-
Temperature Optimization:
-
Set the column temperature to 25°C and analyze the sample.
-
Increase the temperature in increments of 5°C (e.g., 30°C, 35°C, 40°C) and observe the effect on the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated standard showing a split peak when the non-deuterated standard gives a single peak?
A1: This is likely due to the chromatographic isotope effect. The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule enough to cause a slight difference in retention time compared to the non-deuterated analog. If your deuterated standard has some level of non-deuterated impurity, you may see two closely eluting peaks.
Q2: Can the position of the deuterium labels on the Troxerutin molecule affect peak splitting?
A2: Yes, the location of the deuterium atoms can influence the magnitude of the isotope effect and the potential for peak splitting. Deuteration at sites involved in interactions with the stationary phase will have a more pronounced effect on retention.
Q3: Could H/D exchange be occurring on the column and causing peak splitting?
A3: H/D exchange, where deuterium atoms on the analyte are exchanged for protons from the mobile phase, is a possibility, especially with protic solvents and at certain pH values.[2] This could lead to a mixture of partially deuterated species with different retention times, resulting in peak broadening or splitting. Using aprotic solvents in the sample preparation and ensuring a well-buffered mobile phase can help minimize this effect.
Q4: Is it possible that I am observing diastereomers of this compound?
A4: Troxerutin itself is a complex mixture of hydroxyethylrutosides. The synthesis of this compound could potentially introduce additional isomeric complexity. If the peak splitting is consistent and reproducible, it might be beneficial to investigate the isomeric purity of your standard using high-resolution mass spectrometry or NMR.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting of this compound.
Caption: A flowchart outlining the decision-making process for troubleshooting this compound peak splitting.
References
- 1. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 2. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 4. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Identification of Troxerutin-d12 Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Troxerutin-d12. The information herein is designed to assist in the identification of degradation products and to provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound?
This compound, a deuterated analog of Troxerutin, is expected to follow similar degradation pathways as its non-labeled counterpart. The primary degradation pathways for flavonoids like Troxerutin include hydrolysis, oxidation, and photolysis.[1]
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Hydrolysis: Under acidic or basic conditions, the glycosidic bond linking the rutinose sugar moiety to the quercetin aglycone can be cleaved. Further degradation of the aglycone can also occur.
-
Oxidation: The polyphenolic structure of this compound is susceptible to oxidation, which can be initiated by exposure to air, light, heat, or trace metals.[1] This can lead to the formation of quinone-type structures and other oxidative degradation products.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, often through radical-mediated reactions.[1]
-
Thermal Degradation: High temperatures can lead to the cleavage of the glycosidic bond and further decomposition of the aglycone.
The deuterium labeling in this compound is on the hydroxyethyl groups. While this labeling is useful for mass spectrometry-based quantification, it is not expected to significantly alter the primary degradation pathways. However, a kinetic isotope effect may be observed, potentially leading to a slower rate of degradation at the deuterated sites.
2. What are the known degradation products of Troxerutin?
Forced degradation studies on Troxerutin under acidic conditions have identified three primary degradation products resulting from the hydrolysis of the glycosidic bond and subsequent modifications of the hydroxyethyl groups.[2][3]
| Degradation Product ID | Chemical Name |
| D1 | 3',4',7-Tri-O-(β-hydroxyethyl)quercetin |
| D2 | 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin |
| D3 | 3',4'-Di-O-(β-hydroxyethyl)quercetin |
Table 1: Known Acidic Degradation Products of Troxerutin.[2][3]
Under oxidative, photolytic, and thermal stress, other degradation products are likely to form. Researchers should be prepared to identify novel degradation products in their studies.
3. How does the deuterium labeling in this compound affect the mass spectral analysis of its degradation products?
The deuterium labeling in this compound will result in a predictable mass shift in the parent molecule and its degradation products compared to the unlabeled compound. Each deuterium atom adds approximately 1.00628 Da to the monoisotopic mass. For this compound, this results in a mass increase of approximately 12.07536 Da. When analyzing degradation products, it is crucial to account for this mass shift in the mass spectrometry data. The isotopic pattern of deuterated compounds will also differ from their non-deuterated counterparts, which can be used to confirm the presence of the label in the degradation products.[4]
Troubleshooting Guides
Problem 1: Difficulty in separating this compound from its degradation products by HPLC.
-
Symptom: Co-elution or poor resolution of peaks in the chromatogram.
-
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity.
-
Solution: Experiment with different column chemistries. A C18 column is a good starting point, but consider phenyl-hexyl or polar-embedded phases for alternative selectivity.
-
-
Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier, pH, and buffer strength, may need optimization.
-
Solution: Perform a systematic study of the mobile phase. Vary the gradient slope, the type of organic modifier (acetonitrile vs. methanol), and the pH of the aqueous phase. For flavonoids, acidic mobile phases (e.g., with 0.1% formic acid) often provide good peak shape.
-
-
Method is Not Stability-Indicating: The developed HPLC method may not be capable of separating all relevant degradation products.
-
Solution: Re-evaluate the method using a cocktail of stressed samples (acidic, basic, oxidative, photolytic, and thermal) to ensure that all generated degradation products are resolved from the parent peak and from each other.
-
-
Problem 2: Ambiguous identification of degradation products by LC-MS/MS.
-
Symptom: The mass spectral data is insufficient to confidently propose a structure for a degradation product.
-
Possible Causes & Solutions:
-
Insufficient Fragmentation: The collision energy used in the MS/MS experiment may not be optimal to generate informative fragment ions.
-
Solution: Optimize the collision energy for each degradation product of interest. Ramping the collision energy can help to obtain a wider range of fragment ions.
-
-
Isotopic Scrambling or Exchange: Deuterium atoms can sometimes exchange with protons in the solvent or on the chromatographic column, leading to a complex mixture of partially deuterated species.
-
Solution: Use aprotic solvents where possible in sample preparation. Minimize the time the sample spends in protic solvents at elevated temperatures. Analyze the isotopic pattern of the precursor and product ions to check for evidence of back-exchange.
-
-
Lack of Reference Standards: Without reference standards, the identification of degradation products is tentative.
-
Solution: If a particular degradation product is significant, consider isolation and purification (e.g., by preparative HPLC) followed by structural elucidation using NMR spectroscopy.
-
-
Problem 3: Unexpectedly high or low levels of degradation in forced degradation studies.
-
Symptom: The forced degradation conditions result in either complete degradation of the analyte or no observable degradation.
-
Possible Causes & Solutions:
-
Stress Conditions are Too Harsh or Too Mild: The concentration of the stressor, temperature, or duration of the study may be inappropriate.
-
Solution: Adjust the stress conditions. For hydrolytic studies, start with milder conditions (e.g., 0.1 M HCl or NaOH at room temperature) and gradually increase the strength of the acid/base or the temperature. For oxidative studies, vary the concentration of hydrogen peroxide. The goal is typically to achieve 5-20% degradation.
-
-
Kinetic Isotope Effect: The deuterium labeling in this compound may slow down the degradation rate compared to unlabeled Troxerutin.
-
Solution: Be prepared to use slightly more strenuous conditions or longer exposure times to achieve the desired level of degradation for this compound, particularly if the degradation involves the cleavage of a C-D bond.
-
-
Experimental Protocols
1. Forced Degradation of this compound
This protocol outlines the general conditions for performing forced degradation studies. The specific conditions may need to be optimized for this compound.
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC at appropriate time points.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
-
2. LC-MS/MS Method for the Identification of this compound Degradation Products
This is a starting point for developing a stability-indicating LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan (m/z 100-1000) and data-dependent MS/MS
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV
-
Visualization of Pathways and Workflows
References
Strategies to minimize ion suppression for Troxerutin-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Troxerutin-d12 using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Minimizing Ion Suppression for this compound
Ion suppression is a common challenge in LC-MS analysis that can lead to reduced sensitivity, poor accuracy, and unreliable quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Question: I am observing a weak or inconsistent signal for this compound. How can I determine if ion suppression is the cause?
Answer:
To determine if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment.[3] This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column and before the mass spectrometer.
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent.
-
Using a syringe pump, continuously infuse the standard solution into the mobile phase flow path between the LC column and the MS ion source.
-
Inject a blank matrix sample (e.g., plasma or urine without the analyte or internal standard) onto the LC column.
-
-
Interpretation:
Question: What are the most effective strategies to reduce ion suppression for this compound?
Answer:
Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and MS source optimization. The most effective strategies are outlined below.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove interfering matrix components before LC-MS analysis.[1][4] The choice of technique depends on the complexity of the sample matrix.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing salts, phospholipids, and other interfering substances.[4][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts.[5]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate Troxerutin from highly polar or non-polar interferences.[4][6] Optimization of solvent choice and pH is crucial for efficient extraction.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and may result in significant ion suppression.[4][5] If used, dilution of the supernatant can help reduce the matrix load.[4]
2. Enhance Chromatographic Separation:
Optimizing the chromatographic method can separate this compound from co-eluting matrix components that cause ion suppression.[1][7]
-
Column Chemistry: Use a high-efficiency column, such as a sub-2 µm particle size column (UHPLC), to improve peak resolution and separate the analyte from matrix interferences.[8][9]
-
Mobile Phase Gradient: Adjust the gradient profile to achieve better separation between this compound and interfering peaks.
-
Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can sometimes decrease ion suppression by improving the ionization efficiency.[2][7]
3. Modify Mass Spectrometry Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2] If your instrument allows, testing APCI could be beneficial.
-
Source Parameters: Optimize source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound.
Frequently Asked Questions (FAQs)
What is ion suppression?
Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2] These interfering molecules compete with the analyte for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector.[1]
Why is this compound used as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard for Troxerutin. SIL internal standards are the gold standard in quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[1] This means that this compound will co-elute with Troxerutin and experience similar degrees of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects.
Can the sample matrix affect Troxerutin analysis?
Yes, the sample matrix, which includes all components of the sample other than the analyte, can significantly impact the analysis of Troxerutin.[1] Biological matrices like plasma and urine contain numerous endogenous compounds such as salts, lipids, and proteins that can cause ion suppression.[1][10] For flavonoids like Troxerutin, interactions with components in food matrices can also affect their extraction and analysis.[11][12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for extracting Troxerutin and this compound from plasma using a mixed-mode SPE cartridge.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Generic LC-MS/MS Method for Troxerutin
This protocol outlines a starting point for developing an LC-MS/MS method for the analysis of Troxerutin. Optimization will be required for your specific instrumentation and application.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water[13]
-
Mobile Phase B: Acetonitrile[13]
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)[13]
-
MRM Transitions:
-
Troxerutin: m/z 743.2 → 435.3[6]
-
This compound: (The exact transition should be determined by infusing the standard, but will be higher than the parent compound due to the deuterium labeling)
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Sample Cleanliness | Throughput |
| Protein Precipitation (PPT) | High | Good | Poor | High |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Good | Medium |
| Solid-Phase Extraction (SPE) | Low | Good | Excellent | Low-Medium |
| Mixed-Mode SPE | Very Low | Excellent | Excellent | Low-Medium |
This table provides a qualitative comparison based on literature.[4][5] Actual performance may vary depending on the specific protocol and matrix.
Visualizations
Caption: A flowchart for troubleshooting ion suppression of this compound.
Caption: An experimental workflow for sample preparation to minimize ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. waters.com [waters.com]
- 10. eijppr.com [eijppr.com]
- 11. researchgate.net [researchgate.net]
- 12. Food matrix-flavonoid interactions and their effect on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving solubility challenges of Troxerutin-d12 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Troxerutin-d12.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing precipitation when dissolving this compound in my aqueous buffer. What could be the cause?
Several factors can contribute to the precipitation of this compound in aqueous buffers:
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Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.
-
pH: The pH of your buffer can influence the ionization state of this compound, thereby affecting its solubility.
-
Temperature: Temperature can impact solubility. While not always significant for Troxerutin, it is a factor to consider.
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Buffer Composition: The ionic strength and specific components of your buffer could interact with this compound and reduce its solubility.
Q3: Can I use organic solvents to prepare a stock solution of this compound?
Yes, using a small amount of an organic co-solvent is a common strategy. Troxerutin is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[3] You can prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system, as organic solvents can have physiological effects.[3]
Q4: How should I store my this compound solutions?
Aqueous solutions of Troxerutin are not recommended for storage for more than one day.[3] For longer-term storage, it is advisable to prepare fresh solutions before use or to store aliquots of a concentrated stock solution in an organic solvent at -20°C. The solid, crystalline form of Troxerutin is stable for at least four years when stored at -20°C.[3]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
If you are facing challenges in dissolving this compound in your aqueous buffer, follow these troubleshooting steps:
1. Initial Assessment:
-
Visual Inspection: Observe if the compound is completely insoluble or if there is partial dissolution with suspended particles.
-
Concentration Check: Verify that the intended concentration does not exceed the known solubility of Troxerutin (approximately 1 mg/mL in PBS).
2. Optimization of Physical Parameters:
-
Sonication: Use a sonicator to aid in the dispersion and dissolution of the compound. This can be particularly helpful for breaking up small aggregates.
-
Vortexing: Vigorous vortexing can also help to increase the rate of dissolution.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) may improve solubility. However, be cautious as excessive heat can degrade the compound.
3. Chemical and Formulation Strategies:
If physical methods are insufficient, consider the following formulation approaches:
-
pH Adjustment: Systematically vary the pH of your buffer. For weakly acidic or basic compounds, adjusting the pH can significantly increase solubility.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Then, perform a stepwise dilution into your aqueous buffer while vortexing to avoid precipitation. Ensure the final organic solvent concentration is compatible with your assay.
-
Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to solubilize hydrophobic compounds.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
The following table summarizes key solubility data for Troxerutin:
| Solvent | Approximate Solubility | Reference |
| Water | Freely Soluble | [1][2] |
| PBS (pH 7.2) | ~ 1 mg/mL | [3] |
| DMSO | ~ 30 mg/mL | [3] |
| Dimethylformamide | ~ 30 mg/mL | [3] |
| Ethanol | Insoluble to Slightly Soluble | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution via Direct Dissolution
-
Weigh the required amount of this compound powder.
-
Add a small volume of the desired aqueous buffer to the powder.
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Vortex the mixture vigorously for 1-2 minutes.
-
If undissolved particles remain, place the vial in a sonicator bath for 5-10 minutes.
-
Gradually add the remaining buffer to reach the final desired concentration, vortexing between additions.
-
Visually inspect the solution for any remaining particulate matter. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
-
Use the freshly prepared solution immediately.
Protocol 2: Preparation of a this compound Aqueous Solution Using a Co-solvent
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 30 mg/mL in DMSO).
-
Ensure the stock solution is clear and free of particulates.
-
To prepare the working solution, add the required volume of the stock solution to the pre-warmed (if necessary) aqueous buffer while vortexing.
-
The final concentration of the organic solvent should be minimized (typically <1% v/v) to avoid interference with the experiment.
-
Use the freshly prepared solution immediately.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Quantification of Troxerutin with d12-Troxerutin Internal Standard
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Troxerutin using a d12-Troxerutin internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Troxerutin is non-linear and has a poor correlation coefficient (r² < 0.99). What are the potential causes?
A1: A non-linear calibration curve with a poor correlation coefficient can stem from several issues. Common causes include:
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Isotopic Crosstalk: Interference between the MRM transitions of Troxerutin and d12-Troxerutin.
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Incorrect Internal Standard Concentration: The concentration of the d12-Troxerutin internal standard may be too high or too low relative to the calibration standards.
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Matrix Effects: Differential ion suppression or enhancement between the analyte and the internal standard across the concentration range.
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Detector Saturation: At high concentrations, the mass spectrometer detector may become saturated, leading to a plateau in the signal response.
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Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can affect integration and accuracy.
Q2: I am observing significant variability in the peak area of my d12-Troxerutin internal standard across my sample batch. Why is this happening?
A2: Variability in the internal standard response is a common problem in LC-MS/MS analysis. Potential reasons include:
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Inconsistent Sample Preparation: Variations in extraction recovery or sample dilution.
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Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement of the internal standard signal.
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Instrument Instability: Fluctuations in the ESI source or mass spectrometer performance during the analytical run.
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Adsorption: Peptides and other molecules can adsorb to sample vials and tubing, leading to inconsistent injection volumes.
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Errors in Internal Standard Addition: Inconsistent pipetting of the internal standard solution into the samples.
Q3: My calculated concentrations of Troxerutin in quality control (QC) samples are consistently higher or lower than the nominal values. What should I investigate?
A3: Inaccurate QC sample results point to a systematic error in the analytical method. Key areas to investigate are:
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Purity of the d12-Troxerutin Standard: The presence of unlabeled Troxerutin as an impurity in the internal standard will lead to an overestimation of the analyte concentration.
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Stability of Troxerutin or d12-Troxerutin: Degradation of either the analyte or the internal standard during sample preparation or storage can lead to inaccurate results. Flavonoids can be susceptible to degradation depending on the extraction method and storage conditions.[1]
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Matrix Effects: If the matrix of the QC samples differs significantly from the calibration standards, it can cause a bias in quantification.
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Chromatographic Co-elution of Isomers: Troxerutin is a complex mixture of hydroxyethylrutosides. Co-elution of an isomeric impurity that produces a similar MRM transition can lead to inaccurate quantification.
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H/D Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent, especially under certain pH and temperature conditions. This can alter the mass of the internal standard and affect quantification.
Q4: I am seeing a small peak in my blank samples at the retention time of Troxerutin. What could be the cause?
A4: A peak in a blank sample, also known as carryover or contamination, can have several origins:
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Instrument Carryover: Residual analyte from a previous high-concentration sample adsorbing to the injector, column, or other parts of the LC-MS system.
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Contamination of the d12-Troxerutin Standard: The internal standard may contain a small amount of unlabeled Troxerutin.
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Contaminated Reagents or Vials: Solvents, reagents, or sample vials may be contaminated with Troxerutin.
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Isotopic Contribution: Natural abundance of isotopes in the d12-Troxerutin molecule may result in a small signal at the mass of the unlabeled Troxerutin.
Troubleshooting Guides
Issue 1: Inaccurate Quantification Due to Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. Even with a stable isotope-labeled internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly or if the matrix affects their ionization differently.
The following table shows a hypothetical scenario where matrix effects are causing inaccurate quantification of Troxerutin in plasma samples.
| Sample ID | Nominal Troxerutin Conc. (ng/mL) | d12-Troxerutin Peak Area | Troxerutin Peak Area | Calculated Troxerutin Conc. (ng/mL) | Accuracy (%) |
| LQC | 10 | 550,000 | 120,000 | 8.7 | 87.0 |
| MQC | 100 | 545,000 | 1,250,000 | 89.9 | 89.9 |
| HQC | 1000 | 450,000 | 9,800,000 | 852.3 | 85.2 |
In this example, the decreasing peak area of the d12-Troxerutin at higher concentrations of Troxerutin suggests increasing ion suppression, leading to underestimation of the analyte concentration.
Caption: Workflow for troubleshooting inaccurate quantification due to matrix effects.
-
Prepare three sets of samples:
-
Set A: Troxerutin standard in neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix extract spiked with Troxerutin standard post-extraction.
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Set C: Blank biological matrix extract spiked with Troxerutin standard and d12-Troxerutin internal standard post-extraction.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set C) / (Peak area ratio of analyte/IS in Set A)
-
The IS-normalized MF should be close to 1 if the internal standard effectively compensates for matrix effects.
-
Issue 2: Inaccurate Quantification Due to Isotopic Crosstalk
Isotopic crosstalk occurs when the MRM transition of the analyte contributes to the signal of the internal standard, or vice versa. This can happen due to the natural isotopic abundance of elements (e.g., ¹³C) or impurities in the stable isotope-labeled internal standard.
The following table illustrates the impact of d12-Troxerutin contributing to the Troxerutin signal.
| Sample ID | Nominal Troxerutin Conc. (ng/mL) | Troxerutin Peak Area in Blank + IS | Calculated Troxerutin Conc. (ng/mL) in Blank + IS |
| Blank + IS | 0 | 5,000 | 0.5 |
This shows a false positive signal for Troxerutin in a blank sample containing only the internal standard, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Caption: Workflow for identifying and mitigating isotopic crosstalk.
-
Prepare two solutions:
-
A high concentration solution of Troxerutin.
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A solution of d12-Troxerutin at the working concentration.
-
-
Inject the Troxerutin solution and monitor both the Troxerutin and d12-Troxerutin MRM transitions. The signal in the d12-Troxerutin transition should be negligible.
-
Inject the d12-Troxerutin solution and monitor both MRM transitions. The signal in the Troxerutin transition should be minimal (ideally less than 0.1% of the d12-Troxerutin signal).
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of d12-Troxerutin internal standard solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition: Troxerutin | 743.2 -> 435.3 |
| MRM Transition: d12-Troxerutin (Predicted) | 755.3 -> 447.3 (This should be confirmed by infusing the d12-Troxerutin standard and performing a product ion scan) |
| Collision Energy | To be optimized for each transition |
The precursor ion for d12-Troxerutin is predicted to be m/z 755.3, which is the mass of the Troxerutin precursor ion (m/z 743.2) plus 12 Da for the twelve deuterium atoms. The fragmentation of flavonoids often involves the cleavage of glycosidic bonds. The product ion for Troxerutin at m/z 435.3 likely corresponds to the aglycone portion of the molecule after the loss of the rutinose moiety. Since the deuterium labeling is on the hydroxyethyl groups of the aglycone, the resulting fragment should also have a mass increase of 12 Da, leading to a predicted product ion of m/z 447.3. It is crucial to verify this experimentally.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting common issues in the quantification of Troxerutin with a d12 internal standard.
References
Identifying potential interferences in Troxerutin-d12 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interferences during the analysis of Troxerutin and its deuterated internal standard, Troxerutin-d12, primarily by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
A1: this compound is a stable isotope-labeled version of Troxerutin, where twelve hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis. Because its chemical and physical properties are nearly identical to Troxerutin, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of Troxerutin by correcting for variations in sample preparation and instrument response.
Q2: What are the most common analytical techniques for Troxerutin analysis?
A2: The most prevalent and sensitive method for the quantification of Troxerutin in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.
Q3: What are the typical sources of interference in Troxerutin analysis?
A3: Potential interferences in Troxerutin analysis can be broadly categorized as:
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as Troxerutin or this compound.
-
Metabolic Interferences: Metabolites of Troxerutin that may be present in the sample and could potentially interfere with the analysis.
-
Degradation Products: Compounds formed from the chemical breakdown of Troxerutin due to improper handling or storage.
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[1]
Q4: What is the molecular weight of Troxerutin and this compound?
A4: The molecular formula for Troxerutin is C33H42O19, with an average molecular weight of approximately 742.7 g/mol .[2] For this compound, the molecular formula is C33H30D12O19, and the average molecular weight is approximately 754.75 g/mol .[3][]
Troubleshooting Guide: Identifying Potential Interferences
This guide provides a structured approach to identifying and resolving common interferences encountered during this compound analysis.
Issue 1: Unexpected Peaks or Poor Peak Shape
Possible Cause: Co-elution of an interfering compound.
Troubleshooting Steps:
-
Review Chromatogram: Carefully examine the chromatograms for the analyte (Troxerutin) and the internal standard (this compound). Look for fronting, tailing, or split peaks, which can indicate the presence of an unresolved component.
-
High-Resolution Mass Spectrometry (HRMS): If available, re-analyze the sample using a high-resolution mass spectrometer. This can help to differentiate between the analyte and an isobaric interference based on their exact masses.
-
Optimize Chromatographic Separation: Modify the LC method to improve the resolution between Troxerutin and the potential interference. This can be achieved by:
-
Changing the gradient profile.
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
Adjusting the mobile phase composition and pH.
-
Issue 2: Inaccurate or Inconsistent Quantitative Results
Possible Cause: Matrix effects, isobaric interference from metabolites, degradation products, or impurities.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement.
-
Investigate Potential Isobaric Interferences: Refer to the tables below for a list of known and potential isobaric interferences.
-
Sample Preparation Optimization: Employ a more rigorous sample preparation technique to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation.[5]
Table 1: Potential Isobaric and Co-eluting Interferences for Troxerutin
| Compound Name | Molecular Formula | Nominal Mass (Da) | Type of Interference | Potential for Interference with Troxerutin (m/z ~743) |
| 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside | C33H42O19 | 743 | Isomer | High (isobaric) |
| Tetra(hydroxyethyl)rutoside | C35H46O20 | 787 | Impurity | Low (different mass) |
| 3',4'-Bis(hydroxyethyl)rutoside | C31H38O18 | 699 | Impurity | Low (different mass) |
| 4'-(Hydroxyethyl)rutoside | C29H34O17 | 655 | Impurity | Low (different mass) |
Table 2: Potential Degradation Products of Troxerutin
| Compound Name | Molecular Formula | Nominal Mass (Da) | Formation Condition | Potential for Interference with Troxerutin (m/z ~743) |
| 3',4',7-Tri-O-(β-hydroxyethyl)quercetin (D1) | C21H22O10 | 434 | Acidic Hydrolysis | Low (different mass) |
| 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin (D2) | C23H26O11 | 478 | Acidic Hydrolysis | Low (different mass) |
| 3',4'-Di-O-(β-hydroxyethyl)quercetin (D3) | C19H18O9 | 390 | Acidic Hydrolysis | Low (different mass) |
Table 3: Potential Metabolites of Troxerutin
The primary metabolic pathway for many flavonoids involves the enzymatic cleavage of the glycosidic bond to release the aglycone, which can then undergo Phase II metabolism (glucuronidation, sulfation, and methylation).
| Compound Name | Potential Metabolic Pathway | Expected m/z Change from Aglycone | Potential for Interference |
| Trihydroxyethyl quercetin (Aglycone) | Hydrolysis of the rutinoside moiety | -308 Da from Troxerutin | Low (different mass) |
| Glucuronidated Trihydroxyethyl quercetin | Phase II Conjugation | +176 Da | Low (different mass) |
| Sulfated Trihydroxyethyl quercetin | Phase II Conjugation | +80 Da | Low (different mass) |
| Methylated Trihydroxyethyl quercetin | Phase II Conjugation | +14 Da | Low (different mass) |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To determine if components in the biological matrix are suppressing or enhancing the ionization of Troxerutin and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Troxerutin and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from an untreated subject) using the established sample preparation method. Spike Troxerutin and this compound into the final extracted sample.
-
Set C (Pre-Extraction Spike): Spike Troxerutin and this compound into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Visualizations
Caption: Troubleshooting workflow for identifying and resolving interferences.
Caption: Potential metabolic pathway of Troxerutin.
References
- 1. Buy Tetra-O-(beta-hydroxyethyl)rutoside | 6980-20-7 [smolecule.com]
- 2. CAS 6980-20-7 | Tetra(hydroxyethyl)rutoside [phytopurify.com]
- 3. 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside | C33H42O19 | CID 10078729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the stability of Troxerutin-d12 in biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Troxerutin-d12 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical studies?
This compound is a deuterated form of Troxerutin, a naturally occurring flavonoid. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards.[1][2] This is because they are chemically almost identical to the analyte (the non-labeled Troxerutin), meaning they co-elute chromatographically and have similar extraction recovery and ionization responses.[3][4] Using a SIL internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the analyte.[4]
Q2: What are the primary stability concerns for this compound in biological samples?
The primary stability concerns for this compound in biological matrices (e.g., plasma, urine, tissue homogenates) include:
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing can lead to the degradation of the analyte, potentially through pH changes in microenvironments or the disruption of its structure.
-
Short-Term (Bench-Top) Instability: this compound may degrade when left at room temperature for extended periods during sample processing.
-
Long-Term Storage Instability: The compound may degrade over time, even when stored at low temperatures (-20°C or -80°C).
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Back-Exchange of Deuterium: A key concern with deuterated standards is the potential for the deuterium labels to exchange with protons from the sample matrix or solvent.[1] This can lead to a decrease in the signal of the internal standard and an artificial increase in the analyte's signal, compromising the accuracy of the results. This is more likely to occur if the deuterium atoms are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups.[1]
Q3: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, they are expected to be similar to those of Troxerutin and its parent compound, Rutin. The primary degradation pathway likely involves the hydrolysis of the glycosidic bond, which would result in the formation of a deuterated quercetin derivative (aglycone) and the disaccharide rutinose. Further degradation of the quercetin ring structure can also occur under harsh conditions like strong acid or base, or high temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the stability assessment of Troerutin-d12 in biological samples using LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Variable internal standard (IS) response across samples | 1. Inconsistent sample extraction recovery. 2. Matrix effects (ion suppression or enhancement) that differ between samples.[3][4] 3. Instability of this compound in the final extract. | 1. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery. 2. Dilute the sample extract to minimize matrix effects. Ensure the chromatography provides good separation of this compound from co-eluting matrix components. 3. Perform a post-preparative stability assessment by letting the extracted samples sit in the autosampler for a defined period before re-injection. |
| Decreasing IS response over a batch run | 1. Adsorption of this compound to vials or tubing. 2. Instability in the autosampler. 3. Contamination of the LC-MS system.[5] | 1. Use silanized glass or polypropylene vials. 2. Keep the autosampler temperature low (e.g., 4°C). 3. Clean the injection port and column. Run blank injections to check for carryover. |
| Shift in retention time of this compound | 1. "Isotope effect" where the deuterated compound elutes slightly earlier or later than the non-labeled analyte.[2] 2. Changes in mobile phase composition or pH.[5] 3. Column degradation.[5] | 1. This is often a minor and consistent shift. Ensure that the integration windows for both the analyte and IS are appropriate. 2. Prepare fresh mobile phase and ensure accurate pH measurement. 3. Replace the guard column or analytical column if the peak shape is also poor. |
| Appearance of a peak at the mass transition of the non-labeled Troxerutin when only this compound is present | 1. In-source fragmentation of the deuterated standard. 2. Back-exchange of deuterium for hydrogen.[1][3] 3. Presence of non-labeled Troxerutin as an impurity in the this compound standard. | 1. Optimize the ion source parameters (e.g., cone voltage) to minimize fragmentation. 2. Investigate the stability of the deuterium label. If back-exchange is significant, a different internal standard (e.g., ¹³C-labeled) may be necessary.[1] 3. Check the certificate of analysis for the isotopic purity of the standard. |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound stock solution
-
LC-MS/MS system
-
-80°C freezer and a controlled environment for thawing (e.g., room temperature water bath)
-
Sample preparation reagents (e.g., acetonitrile with 0.1% formic acid for protein precipitation)
Methodology:
-
Sample Preparation:
-
Spike a known concentration of this compound into a bulk volume of human plasma.
-
Aliquot the spiked plasma into multiple small tubes.
-
-
Freeze-Thaw Cycles:
-
Time Zero (T0): Immediately after spiking, process a set of aliquots (n=3) for LC-MS/MS analysis. This will serve as the baseline (100% stability).
-
Cycle 1: Freeze the remaining aliquots at -80°C for at least 12 hours. Thaw them unassisted at room temperature. Once completely thawed, re-freeze them at -80°C.
-
Cycle 2-5: Repeat the freeze-thaw process for the desired number of cycles. After each cycle, take a set of aliquots (n=3) for analysis.
-
-
Sample Analysis:
-
For each time point, extract this compound from the plasma using a validated protein precipitation method.
-
Analyze the extracts by LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the mean peak area of this compound at each freeze-thaw cycle.
-
Determine the stability by comparing the mean peak area at each cycle to the mean peak area at T0.
-
The sample is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Summary of Stability Experiments
| Stability Test | Storage Conditions | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C or -80°C to Room Temperature | 3-5 Cycles | Mean concentration within ±15% of initial |
| Short-Term (Bench-Top) Stability | Room Temperature (~25°C) | 4-24 hours | Mean concentration within ±15% of initial |
| Long-Term Stability | -20°C and -80°C | 1, 3, 6, 9, 12 months | Mean concentration within ±15% of initial |
| Post-Preparative (Autosampler) Stability | Autosampler Temperature (e.g., 4°C) | Duration of expected analytical run | Mean concentration within ±15% of initial |
Visualizations
Experimental Workflow: Stability Assessment
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. zefsci.com [zefsci.com]
Correction for isotopic impurities in Troxerutin-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Troxerutin-d12 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a deuterated form of Troxerutin, a naturally occurring flavonoid. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS) for the accurate measurement of Troxerutin in biological samples. Because it is chemically identical to Troxerutin but has a higher mass due to the deuterium atoms, it co-elutes with the analyte and experiences similar ionization effects, allowing for reliable correction of variations during sample preparation and analysis.
Q2: What are isotopic impurities and why are they a concern with this compound?
A2: Isotopic impurities in this compound are molecules that have fewer than twelve deuterium atoms. For example, a preparation of this compound may contain small amounts of Troxerutin-d11, Troxerutin-d10, and so on, down to the unlabeled Troxerutin (d0). These impurities arise during the chemical synthesis of the deuterated standard. They are a concern because their mass signals can overlap with the signal of the analyte (unlabeled Troxerutin), leading to an overestimation of the analyte's concentration if not properly corrected.
Q3: How can I determine the isotopic purity of my this compound standard?
A3: The isotopic purity of your this compound standard should be provided in the Certificate of Analysis (CoA) from the supplier. The CoA will typically list the percentage of the desired d12 isotopologue and may also provide the distribution of other, less-deuterated species. If this information is not on the CoA, you can determine the isotopic distribution by infusing a high-concentration solution of the this compound standard into the mass spectrometer and acquiring a high-resolution mass spectrum.
Q4: What is "isotopic cross-talk" or "isotopic overlap"?
A4: Isotopic cross-talk, or overlap, refers to the contribution of the signal from the isotopic variants of the internal standard to the mass channel of the analyte, and vice-versa. For instance, the M+2 isotope peak of unlabeled Troxerutin will have the same nominal mass as a d2-isotopic impurity in the this compound standard. This overlap can lead to inaccurate quantification if not accounted for.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and High Variability in Results
Symptom: You are observing inconsistent and seemingly inaccurate concentrations of Troxerutin in your samples, even in your quality control (QC) samples.
Possible Cause: Uncorrected isotopic impurities in your this compound internal standard are contributing to the signal of your analyte.
Resolution:
-
Verify the Isotopic Distribution: Consult the Certificate of Analysis for your batch of this compound to find the isotopic distribution. If unavailable, you will need to determine it experimentally as described in the FAQ.
-
Apply a Correction Factor: Use a mathematical correction to subtract the contribution of the isotopic impurities from the measured analyte signal. A detailed protocol and an example calculation are provided below.
Issue 2: Non-linear Calibration Curve
Symptom: Your calibration curve for Troxerutin is not linear, especially at the lower and upper ends of the concentration range.
Possible Cause: The contribution from isotopic impurities is not proportional across the entire concentration range, leading to a non-linear relationship between the analyte concentration and the response ratio.
Resolution:
-
Implement Isotopic Correction: Apply the isotopic correction formula to your data before plotting the calibration curve. This should linearize the response.
-
Use a Non-Linear Regression Model: In some cases where isotopic overlap is significant, a non-linear regression model (e.g., a quadratic fit) might provide a more accurate representation of the data. However, this should be used with caution and properly justified.
Data Presentation: Isotopic Distribution of this compound
The following table presents a hypothetical, yet typical, isotopic distribution for a commercially available this compound standard. Note: The actual distribution will vary by batch and manufacturer. Always refer to the Certificate of Analysis for your specific lot.
| Isotopologue | Relative Abundance (%) |
| This compound | 98.5% |
| Troxerutin-d11 | 1.0% |
| Troxerutin-d10 | 0.3% |
| Troxerutin-d9 | 0.1% |
| Other Isotopologues | <0.1% |
Experimental Protocol: Correction for Isotopic Impurities
This protocol outlines the steps to correct for the contribution of isotopic impurities from the this compound internal standard to the analyte (Troxerutin) signal in an LC-MS/MS analysis.
1. Determine the Isotopic Distribution of this compound:
-
Prepare a concentrated solution of the this compound internal standard in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire a high-resolution mass spectrum in full scan mode.
-
Determine the relative abundances of the d12, d11, d10, etc., isotopologues.
2. LC-MS/MS Analysis of Samples:
-
Prepare your calibration standards, quality control samples, and unknown samples by spiking with a known concentration of this compound.
-
Analyze the samples using a validated LC-MS/MS method for Troxerutin.
-
Obtain the peak areas for the analyte (Troxerutin) and the internal standard (this compound) from the chromatograms.
3. Mathematical Correction of the Analyte Signal:
The following formula can be used to calculate the corrected peak area of the analyte:
Corrected Analyte Area = Measured Analyte Area - (Internal Standard Area * Σ(Ri * CFi))
Where:
-
Measured Analyte Area: The integrated peak area of the analyte.
-
Internal Standard Area: The integrated peak area of the d12 isotopologue of the internal standard.
-
Ri: The ratio of the abundance of the interfering isotopic impurity (e.g., d11, d10) to the abundance of the d12 isotopologue in the internal standard solution.
-
CFi: The correction factor for each interfering isotopologue. This is typically the ratio of the MS/MS response of the impurity to the analyte. For simplicity, and as a starting point, this can often be assumed to be 1 if the fragmentation is identical.
Example Calculation:
Assuming the isotopic distribution from the table above and that the d11 and d10 isotopologues interfere with the analyte signal:
-
Measured Analyte Area = 50,000
-
Internal Standard Area (d12) = 1,000,000
-
Abundance of d11 = 1.0%
-
Abundance of d10 = 0.3%
-
Abundance of d12 = 98.5%
First, calculate the ratios (Ri):
-
R(d11) = 1.0 / 98.5 = 0.01015
-
R(d10) = 0.3 / 98.5 = 0.00305
Assuming CF = 1 for both:
Corrected Analyte Area = 50,000 - (1,000,000 * ((0.01015 * 1) + (0.00305 * 1))) Corrected Analyte Area = 50,000 - (1,000,000 * 0.0132) Corrected Analyte Area = 50,000 - 13,200 Corrected Analyte Area = 36,800
This corrected analyte area should then be used for constructing the calibration curve and quantifying the unknown samples.
Visualizations
Caption: Workflow for isotopic impurity correction in Troxerutin analysis.
Caption: Logical relationship of factors affecting accurate quantification.
Technical Support Center: Optimizing Troxerutin-d12 Extraction from Biological Matrices
Welcome to the technical support center for improving the extraction recovery of Troxerutin-d12 from plasma and tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The primary methods for extracting Troxerutin and its deuterated analog, this compound, from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
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Protein Precipitation (PPT): This is a simple and rapid method involving the addition of a precipitating agent to the plasma sample to denature and pelletize proteins. Common precipitants include organic solvents like acetonitrile and methanol, or acids such as perchloric acid.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. A common solvent system for Troxerutin is ethyl acetate-isopropanol.[2]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that provides cleaner extracts by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Q2: I am experiencing low recovery of this compound from my plasma samples. What are the potential causes and how can I troubleshoot this?
A2: Low recovery of this compound can stem from several factors. Here's a step-by-step troubleshooting guide:
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Optimize the Extraction Method: The choice of extraction method and the specific parameters can significantly impact recovery.
-
For Protein Precipitation:
-
Precipitant Choice: The type and volume of the precipitating agent are critical. While acetonitrile is effective, a mixture of methanol and acetonitrile (e.g., 3:1 v/v) has been shown to yield high recovery for Troxerutin (92.6-98.1% in rabbit plasma).[1] Consider testing different solvent ratios.
-
Temperature: Perform the precipitation at low temperatures (e.g., on ice) to minimize the risk of analyte degradation.
-
-
For Liquid-Liquid Extraction:
-
Solvent System: Ensure the polarity of the extraction solvent is optimal for this compound. A mixture of ethyl acetate and isopropanol (e.g., 95:5 v/v) has been successfully used for Troxerutin.[2]
-
pH Adjustment: The pH of the aqueous phase can influence the partition coefficient of the analyte. Experiment with adjusting the pH to enhance the extraction of this compound into the organic phase.
-
-
For Solid-Phase Extraction:
-
Sorbent Selection: The choice of sorbent material is crucial. Reversed-phase sorbents like C18 are commonly used for flavonoids.
-
Wash and Elution Solvents: The composition of the wash and elution solvents must be carefully optimized to ensure that interferences are removed without eluting the analyte, and that the analyte is fully recovered from the sorbent.
-
-
-
Evaluate Analyte Stability: this compound may be susceptible to degradation during sample processing and storage.
-
Storage Conditions: Ensure plasma samples are stored at appropriate low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
-
Light and Temperature Exposure: Protect samples from light and keep them on ice during processing to prevent degradation.
-
-
Investigate Matrix Effects: Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and artificially low recovery.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard (SIL-IS). In theory, it should co-elute with the non-labeled Troxerutin and experience similar matrix effects, allowing for accurate correction. However, differential matrix effects can still occur due to slight differences in chromatographic retention times.
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components that may be causing ion suppression.
-
Q3: My this compound recovery is inconsistent between samples. What could be the reason?
A3: Inconsistent recovery often points to variability in the sample preparation process or differences in the sample matrix itself.
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Inconsistent Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and extraction solvents.
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Variable Matrix Effects: The composition of plasma can vary between individuals, leading to different levels of matrix effects. While a SIL-IS like this compound is designed to compensate for this, significant variations can still impact results.
-
Incomplete Protein Precipitation: If using PPT, ensure complete precipitation and pelleting of proteins for all samples. Inadequate vortexing or centrifugation can lead to variable results.
-
Phase Separation in LLE: In liquid-liquid extraction, ensure complete separation of the aqueous and organic layers to avoid carryover and inconsistent volumes.
Q4: Are there specific issues to consider when using a deuterated internal standard like this compound?
A4: Yes, while SIL-IS are the gold standard, they are not without potential pitfalls:
-
Isotopic Interference: Naturally occurring isotopes of the non-labeled analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. This can lead to inaccuracies in quantification.
-
Differential Recovery: Although structurally similar, the deuterated and non-deuterated forms may exhibit slight differences in physicochemical properties, which could lead to different extraction recoveries under certain conditions.
-
Chromatographic Separation: Deuteration can sometimes lead to a slight shift in retention time compared to the non-labeled compound. If this shift is significant and co-elution with interfering matrix components occurs for one but not the other, it can lead to differential matrix effects.
Troubleshooting Guides
Low Extraction Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | Protein Precipitation: Experiment with different precipitating agents (Acetonitrile, Methanol, or a mixture). A 3:1 Methanol:Acetonitrile ratio has shown high recovery for Troxerutin.[1] Liquid-Liquid Extraction: Optimize the pH of the plasma sample and the composition of the organic solvent (e.g., ethyl acetate/isopropanol). Solid-Phase Extraction: Test different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution solvent strengths. |
| Analyte Degradation | Minimize sample exposure to light and heat. Process samples on ice. Ensure proper long-term storage at -80°C and limit freeze-thaw cycles. |
| Matrix Effects (Ion Suppression) | Optimize chromatographic conditions to separate this compound from co-eluting matrix components. Evaluate different ionization source parameters on the mass spectrometer. |
| Incomplete Elution (SPE) | Ensure the elution solvent is strong enough to fully desorb this compound from the SPE sorbent. Try a multi-step elution with increasing solvent strength. |
Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Variable Sample Matrix | While this compound should compensate for matrix effects, significant inter-sample variability may still be a factor. Ensure the concentration of the internal standard is appropriate to overcome these effects. |
| Inconsistent Sample Processing | Standardize all pipetting, vortexing, and centrifugation steps. Ensure complete phase separation in LLE and consistent flow rates in SPE. |
| pH Variability | If pH adjustment is part of the protocol, ensure it is consistent across all samples. |
Experimental Protocols
Protein Precipitation (PPT) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add a known concentration of this compound internal standard.
-
Add 300 µL of ice-cold precipitating solvent (e.g., Methanol:Acetonitrile, 3:1 v/v).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable mobile phase compatible with your LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation:
-
To 200 µL of plasma in a glass tube, add the this compound internal standard.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., Ethyl Acetate:Isopropanol, 95:5 v/v).
-
Vortex for 5 minutes to ensure efficient extraction.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 10 minutes to facilitate phase separation.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Homogenization and Extraction of this compound from Brain Tissue
This is a general starting protocol for brain tissue and should be optimized.
-
Tissue Homogenization:
-
Protein Precipitation:
-
To a known volume of the tissue homogenate, add the this compound internal standard.
-
Add three volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed to pellet the proteins.
-
-
Supernatant Processing:
-
Collect the supernatant and proceed with evaporation and reconstitution as described in the plasma PPT protocol.
-
Data Presentation
The following table summarizes reported recovery data for Troxerutin from plasma using different extraction methods. Data for this compound is limited in the literature, but its recovery is expected to be similar to Troxerutin.
| Extraction Method | Matrix | Precipitating/Extraction Solvent | Mean Recovery (%) | Reference |
| Protein Precipitation | Rabbit Plasma | Methanol:Acetonitrile (3:1, v/v) | 92.6 - 98.1 | [1] |
Visualizations
Experimental Workflows
Caption: Overview of common extraction workflows for this compound.
Troubleshooting Logic for Low Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound.
Key Signaling Pathways of Troxerutin
Caption: Simplified signaling pathways modulated by Troxerutin.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Troxerutin Quantification
In the realm of bioanalysis, the precise quantification of active pharmaceutical ingredients is paramount. For Troxerutin, a naturally derived flavonoid with various therapeutic applications, accurate measurement in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of an appropriate internal standard (IS) is a cornerstone of reliable bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a detailed comparison of Troxerutin-d12, a deuterated analogue, with other commonly employed internal standards, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection.
The Role of the Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, without interfering with its quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte. However, other structural analogues can also serve as effective internal standards. This guide will focus on the comparison of this compound with two such alternatives: Rutin and Tramadol.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters, including linearity, precision, accuracy, and recovery, are used to assess the method's reliability. The following tables summarize the performance of LC-MS/MS methods for Troxerutin quantification using different internal standards.
| Internal Standard | Analyte | Matrix | Linearity (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Rutin | Troxerutin | Human Plasma | 0.03125 - 4 | > 0.999 | 0.03125 | [1] |
| Tramadol | Troxerutin | Human Plasma | 0.01 - 10 | > 0.997 | 0.01 | [2] |
Table 1: Linearity and Sensitivity of Troxerutin Quantification Methods.
| Internal Standard | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% bias) | Reference |
| Rutin | LQC, MQC, HQC | < 12.28 | < 12.28 | Not explicitly stated | [1] |
| Tramadol | LQC, MQC, HQC | < 9.03 | < 9.03 | ± 4.0 | [2] |
Table 2: Precision and Accuracy of Troxerutin Quantification Methods.
| Internal Standard | Extraction Method | Mean Recovery (%) | Reference |
| Rutin | Protein Precipitation | Not explicitly stated | [1] |
| Tramadol | Liquid-Liquid Extraction | 92.6 - 98.1 | [3] |
Table 3: Recovery of Troxerutin Using Different Internal Standards.
Experimental Protocols
The methodologies employed in the quantification of Troxerutin vary depending on the chosen internal standard and the laboratory's specific requirements. Below are detailed protocols for the key experiments cited in this guide.
Method Using Rutin as Internal Standard[1]
-
Sample Preparation: Protein precipitation with perchloric acid.
-
Chromatography:
-
Column: Phenomenex Synergi Fusion RP.
-
Mobile Phase: Isocratic elution with acetonitrile/water (20:80, v/v) containing 0.1% formic acid.
-
-
Mass Spectrometry:
-
Instrument: Triple-quadrupole tandem mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Method Using Tramadol as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate-isopropanol (95:5, v/v).
-
Chromatography:
-
Column: Not explicitly stated, but a reverse-phase (RP) column was used.
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate containing 0.1% formic acid and methanol.
-
-
Mass Spectrometry:
-
Instrument: LC-MS/MS system.
-
Ionization: Positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of the transitions m/z 743.2 → 435.3 for Troxerutin and m/z 264.1 → 58.0 for Tramadol.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the bioanalytical workflow for Troxerutin quantification.
Caption: General workflow for the bioanalytical quantification of Troxerutin.
Signaling Pathways of Troxerutin
While this guide focuses on the analytical aspects of Troxerutin, it is important to briefly touch upon its biological significance. Troxerutin exerts its therapeutic effects through various molecular signaling pathways.[4]
Caption: Key signaling pathways modulated by Troxerutin.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Troxerutin quantification. While this compound, as a stable isotope-labeled internal standard, is theoretically the ideal choice, this guide demonstrates that other structural analogues like Rutin and Tramadol can also yield high-quality data when the method is properly validated. The selection will ultimately depend on the specific requirements of the study, the availability of the internal standard, and the analytical instrumentation. Researchers should carefully consider the performance data presented here to make an informed decision that best suits their analytical needs.
References
- 1. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Bioanalytical Method for Troxerutin using its Deuterated Analogue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Troxerutin in biological matrices, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Troxerutin-d12 as an internal standard. The performance of this method is compared with alternative techniques, namely Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV-Visible (UV-Vis) spectrophotometry. Supporting experimental data and detailed methodologies are presented to aid researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The choice of a bioanalytical method is critical in drug development, directly impacting the reliability of pharmacokinetic, toxicokinetic, and bioavailability studies. The following tables summarize the validation parameters for three common methods used for Troxerutin quantification.
Table 1: Performance Characteristics of LC-MS/MS Method for Troxerutin Quantification
| Validation Parameter | Result |
| Linearity Range | 31.25 - 4000 pg/mL[1] |
| Correlation Coefficient (r²) | 0.9991 - 0.9996[1] |
| Intra-day Precision (%RSD) | < 12.28%[1] |
| Inter-day Precision (%RSD) | < 12.28%[1] |
| Lower Limit of Quantification (LLOQ) | 31.25 pg/mL[1] |
Table 2: Performance Characteristics of RP-HPLC Method for Troxerutin Quantification
| Validation Parameter | Result |
| Linearity Range | 5 - 25 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9996[2] |
| Precision (%RSD) | 0.1615%[2] |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Troxerutin Quantification
| Validation Parameter | Result |
| Linearity Range | 5 - 40 µg/mL[2] |
| Correlation Coefficient (r²) | Not Reported |
| Precision (%RSD) | 0.1157%[2] |
| Limit of Detection (LOD) | 0.2628 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.7966 µg/mL[2] |
Experimental Protocols
Detailed methodologies for the validated bioanalytical methods are provided below.
LC-MS/MS Method with this compound Internal Standard
This method offers high sensitivity and selectivity for the quantification of Troxerutin in human plasma. While the cited study utilized Rutin as an internal standard, the protocol is readily adaptable for the superior, stable isotope-labeled internal standard, this compound.
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Precipitate proteins by adding 20 µL of perchloric acid.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Phenomenex Synergi Fusion RP column[1]
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (20:80, v/v) containing 0.1% formic acid.[1]
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
Instrument: Triple-quadrupole tandem mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Troxerutin: To be determined based on parent and product ion masses.
-
This compound: To be determined based on parent and product ion masses.
-
RP-HPLC Method
This method is suitable for the quantification of Troxerutin in bulk and tablet dosage forms.
1. Sample Preparation:
-
Prepare a standard stock solution of Troxerutin in the mobile phase.
-
For tablet analysis, weigh and powder a sufficient number of tablets, dissolve in the mobile phase, and filter.
2. Liquid Chromatography:
-
Mobile Phase: 20 mM Phosphate buffer (pH 8): Acetonitrile: Methanol (60:25:15, v/v/v)[2]
-
Flow Rate: 1 mL/min[2]
-
Detection: UV at a specified wavelength.
UV-Vis Spectrophotometry Method
A simple and cost-effective method for the estimation of Troxerutin.
1. Sample Preparation:
-
Dissolve the Troxerutin sample in 0.1M acetic acid.[2]
2. Analysis:
-
Measure the absorbance at the wavelength of maximum absorbance (λmax), which is 348 nm for Troxerutin in 0.1M acetic acid.[2]
-
Quantify the concentration using a standard calibration curve.
Visualizing Key Processes
To further elucidate the methodologies and the biological context of Troxerutin, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS bioanalytical method.
Caption: Simplified signaling pathways of Troxerutin.[3][4][5]
References
- 1. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Troxerutin suppress inflammation response and oxidative stress in jellyfish dermatitis by activating Nrf2/HO-1 signaling pathway [frontiersin.org]
Cross-Validation of Troxerutin Assays: A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Troxerutin in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of various validated bioanalytical methods for Troxerutin, with a special focus on the role and advantages of using a deuterated internal standard, such as Troxerutin-d12, to ensure the highest level of accuracy and precision.
The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. It closely mimics the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery, matrix effects, and instrument response. This guide will delve into the experimental protocols and performance data from published and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for Troxerutin, providing a framework for cross-validation and method selection.
Comparison of Validated LC-MS/MS Assay Parameters for Troxerutin
The following table summarizes the key parameters from different validated LC-MS/MS methods for the quantification of Troxerutin in human plasma. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 |
| Internal Standard (IS) | Rutin[1] | Tramadol[2] |
| Linearity Range | 31.25 - 4000 pg/mL[1] | 0.01 - 10 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated, but linearity was achieved. |
| Lower Limit of Quantification (LLOQ) | 31.25 pg/mL[1] | 0.01 ng/mL[2] |
| Intra-day Precision (%CV) | < 12.28%[1] | Within 15% |
| Inter-day Precision (%CV) | < 12.28%[1] | Within 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Extraction Recovery | Not explicitly stated | Not explicitly stated, but determined. |
| Sample Preparation | Protein Precipitation (Perchloric Acid)[1] | Liquid-Liquid Extraction (Ethyl acetate-isopropanol)[2] |
The Critical Role of Deuterated Internal Standards
While the methods above utilize non-deuterated internal standards, the principles of bioanalytical method validation strongly advocate for the use of a SIL-IS like this compound. A deuterated analog has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction and chromatography. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise quantification. The use of a SIL-IS is particularly crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in bioanalytical assays.
Experimental Protocols: A Step-by-Step Guide
The following sections detail the typical methodologies employed in the LC-MS/MS analysis of Troxerutin. These protocols provide a foundation for establishing and validating a robust assay in your laboratory.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.
-
Aliquoting: Transfer a known volume of plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of the working solution of the internal standard (e.g., this compound) to each sample, except for the blank matrix.
-
Precipitation: Add a precipitating agent, such as acetonitrile or perchloric acid, typically in a 3:1 ratio to the plasma volume.[1]
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions
The separation and detection of Troxerutin and its internal standard are achieved using a combination of liquid chromatography and tandem mass spectrometry.
Table of Typical LC-MS/MS Parameters:
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., Phenomenex Synergi Fusion RP)[1] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[1][2] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Troxerutin: Specific precursor-to-product ion transitions need to be optimized (e.g., m/z 743.2 → 435.3)[2]. This compound: The precursor ion will be shifted by the number of deuterium atoms, while the product ion may or may not be shifted depending on its structure. |
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes involved in a Troxerutin assay with a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for Troxerutin quantification.
Caption: Logic of using a deuterated internal standard.
By following these detailed protocols and understanding the principles of using a deuterated internal standard, researchers can develop and validate highly reliable bioanalytical methods for Troxerutin. The cross-comparison of existing validated methods provides a valuable starting point for method development and ensures the generation of high-quality data for critical research and development decisions.
References
A Comparative Fragmentation Analysis of Troxerutin and its Deuterated Analog, Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of Troxerutin and its deuterated isotopologue, Troxerutin-d12. The information presented is intended to aid researchers in the development and validation of analytical methods for the quantification of Troxerutin, utilizing this compound as an internal standard.
Introduction
Troxerutin is a naturally occurring flavonoid, a derivative of rutin, known for its vasoprotective properties. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry. Understanding the comparative fragmentation of the analyte and its deuterated analog is crucial for developing robust and reliable bioanalytical methods. This guide outlines the key mass spectrometric characteristics of both compounds and provides a foundational experimental protocol for their analysis.
Molecular and Mass Spectrometric Properties
The primary difference between Troxerutin and this compound lies in the substitution of twelve hydrogen atoms with deuterium atoms in the hydroxyethyl groups. This mass difference is the basis for their differentiation in a mass spectrometer.
| Property | Troxerutin | This compound |
| Molecular Formula | C₃₃H₄₂O₁₉ | C₃₃H₃₀D₁₂O₁₉ |
| Molecular Weight | 742.68 g/mol [1] | 754.75 g/mol [2] |
| Precursor Ion [M+H]⁺ (m/z) | 743.2393[3] | ~755.3 |
| Primary Fragmentation | Cleavage of the O-glycosidic bond | Cleavage of the O-glycosidic bond |
Comparative Fragmentation Analysis
The fragmentation of flavonoids, particularly O-glycosides like Troxerutin, is well-characterized. The most common fragmentation pathway involves the cleavage of the O-glycosidic bond, resulting in the loss of the sugar moieties and the formation of an aglycone fragment ion.[4]
Table 1: Major Fragment Ions of Troxerutin and Predicted Fragments for this compound
| Troxerutin Fragment Ion (m/z) | Description | Predicted this compound Fragment Ion (m/z) | Predicted Mass Shift (Δm/z) |
| 435.1[3], 435.3[5] | Aglycone fragment (Y₀⁺) resulting from the loss of the rutinose sugar moiety. | ~447.1 | +12 |
| 581.1[3] | Fragment resulting from the loss of the rhamnose moiety. | ~593.1 | +12 |
| 597.1[3] | Fragment corresponding to the protonated rutinose sugar moiety. | ~597.1 | 0 |
The expected fragmentation pattern of this compound will mirror that of Troxerutin, with a mass shift of +12 Da for fragments containing the deuterated hydroxyethyl groups. The fragment corresponding to the sugar moiety is not expected to show a mass shift as the deuterium labeling is on the aglycone part of the molecule.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a general methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Troxerutin and this compound.
4.1. Sample Preparation
A simple protein precipitation method is often employed for plasma samples.[6]
-
To 100 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile or perchloric acid) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4.2. Liquid Chromatography
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acidifier like formic acid (0.1%), is typically used.[6]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
4.3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for the analysis of Troxerutin.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Troxerutin: m/z 743.2 → 435.3[5]
-
This compound (Predicted): m/z 755.3 → 447.3
-
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the comparative analysis of Troxerutin and this compound.
Caption: Workflow for the comparative fragmentation analysis.
Conclusion
The fragmentation of Troxerutin is dominated by the cleavage of its O-glycosidic bond, leading to a characteristic aglycone fragment. In its deuterated analog, this compound, a predictable mass shift of +12 Da is expected for the aglycone fragment and other fragments containing the deuterated hydroxyethyl groups. This well-defined fragmentation behavior allows for the development of highly specific and sensitive LC-MS/MS methods for the accurate quantification of Troxerutin in complex biological matrices.
References
- 1. Troxerutin, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Troxerutin | C33H42O19 | CID 5486699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Evaluating Troxerutin-d12 for Enhanced Accuracy and Precision in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability of quantitative bioanalytical data. This guide provides a comprehensive comparison of Troxerutin-d12 with other commonly used internal standards for the analysis of Troxerutin, supported by experimental data and detailed protocols to aid in the validation and implementation of this stable isotope-labeled standard.
In the realm of pharmacokinetic and metabolic studies, the accuracy and precision of analytical methods are paramount. Troxerutin, a flavonoid derivative of rutin, is widely used in the treatment of venous disorders. Its quantification in biological matrices necessitates the use of an internal standard to correct for variability during sample preparation and analysis. While various compounds have been employed for this purpose, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is increasingly recognized as the gold standard. This guide delves into a comparative analysis of this compound against its non-labeled counterparts, providing the rationale and practical guidance for its adoption.
Comparative Performance of Internal Standards for Troxerutin Analysis
The choice of an internal standard is crucial for mitigating errors arising from sample extraction, matrix effects, and instrument variability in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization characteristics. Stable isotope-labeled standards, like this compound, are considered the optimal choice as their physicochemical properties are nearly identical to the analyte, ensuring they experience the same variations during the analytical process.[1][2][3]
| Internal Standard | Analyte | Method | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Rutin | Troxerutin | LC-MS/MS | 31.25–4000 pg/mL | < 12.28% | < 12.28% | Not Specified |
| Tramadol | Troxerutin | LC-MS/MS | 0.01–10 | < 9.03% | < 9.03% | ±4.0% |
Table 1: Performance Data of Non-Labeled Internal Standards for Troxerutin Analysis. This table summarizes the published performance metrics for rutin and tramadol when used as internal standards in the quantification of Troxerutin by LC-MS/MS. The data is compiled from separate studies and provides a benchmark for evaluating the performance of this compound.
The use of a deuterated internal standard like this compound is anticipated to provide superior performance by more effectively compensating for matrix-induced ionization suppression or enhancement, leading to improved accuracy and precision of the assay.[1][4]
Experimental Workflow for Internal Standard Validation
The validation of an internal standard is a critical step in bioanalytical method development. The following workflow outlines the key stages for assessing the performance of this compound.
Caption: Experimental workflow for validating this compound as an internal standard.
Detailed Experimental Protocol for Troxerutin Quantification
This protocol provides a general framework for the quantification of Troxerutin in a biological matrix (e.g., human plasma) using this compound as an internal standard. Researchers should optimize the parameters for their specific instrumentation and matrix.
1. Materials and Reagents
-
Troxerutin reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Control biological matrix (e.g., human plasma)
2. Preparation of Stock and Working Solutions
-
Troxerutin Stock Solution (1 mg/mL): Accurately weigh and dissolve Troxerutin in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the Troxerutin stock solution in a suitable solvent to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Troxerutin: [M+H]+ → fragment ion (to be determined by infusion)
-
This compound: [M+H]+ → fragment ion (to be determined by infusion)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
5. Method Validation
-
Linearity: Analyze calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect and Recovery: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard and determine the extraction efficiency.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Signaling Pathways and Logical Relationships
The logical relationship between the components of a robust bioanalytical method is crucial for ensuring data integrity. The following diagram illustrates the central role of the internal standard in correcting for analytical variability.
Caption: Role of this compound in correcting for analytical variability.
By following the principles and protocols outlined in this guide, researchers can confidently validate and implement this compound as an internal standard, thereby enhancing the accuracy, precision, and reliability of their bioanalytical data for Troxerutin. The adoption of stable isotope-labeled standards represents a significant step towards achieving robust and defensible scientific outcomes.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. musechem.com [musechem.com]
Establishing Linearity for Troxerutin Quantification: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Troxerutin is paramount for robust pharmacokinetic and bioequivalence studies. The gold standard for such quantification is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique whose accuracy heavily relies on the appropriate use of an internal standard (IS).
This guide provides a comparative overview of establishing linearity for Troxerutin quantification, focusing on the performance differences between a stable isotope-labeled (SIL) internal standard, Troxerutin-d12, and a structural analog, Rutin. While SILs like this compound are considered the ideal choice, their availability or cost can sometimes lead researchers to consider alternatives. This document outlines a representative experimental protocol and presents data to guide the selection process.
The Role and Advantage of a Deuterated Internal Standard
In LC-MS/MS analysis, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variations that can occur during sample preparation and analysis.
This compound , a deuterated form of Troxerutin, is the ideal IS. Because it is nearly chemically and physically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects.[1][2] This allows it to compensate for variations with the highest possible accuracy.
Rutin , a structural analog, is a viable alternative and has been used in validated methods.[3] However, as it is not chemically identical, it may have different chromatographic retention times and ionization responses, potentially leading to less effective correction for matrix effects and other analytical variabilities.[4]
Experimental Protocol: Establishing Linearity
This section details a representative protocol for creating a calibration curve and establishing linearity for Troxerutin quantification in human plasma. This method is adapted from established bioanalytical procedures.[3]
1. Preparation of Stock and Working Solutions:
-
Troxerutin Stock Solution (1 mg/mL): Accurately weigh and dissolve Troxerutin reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare separate stock solutions for this compound (ideal IS) and/or Rutin (alternative IS) in methanol.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 methanol/water mixture to create working solutions for spiking calibration standards and quality controls.
2. Preparation of Calibration Standards and Quality Controls:
-
Calibration Standards (CS): Spike blank human plasma with the Troxerutin working solutions to prepare a minimum of six to eight non-zero concentration levels. A typical range for Troxerutin could be 30 pg/mL to 4000 pg/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 75% of the highest standard)
-
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each calibration standard, QC sample, and blank plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (either this compound or Rutin) to all samples except the blank.
-
Vortex mix for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile or perchloric acid to precipitate proteins.[3]
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Representative):
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., Phenomenex Synergi Fusion RP)[3]
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (20:80 v/v)[3]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Troxerutin: m/z 743.2 → 435.3
-
This compound (IS): m/z 755.2 → 447.3 (Theoretical)
-
Rutin (IS): m/z 611.1 → 303.1
-
5. Data Analysis:
-
Plot the peak area ratio (Troxerutin peak area / Internal Standard peak area) against the nominal concentration of Troxerutin for the calibration standards.
-
Perform a linear regression analysis, typically with a 1/x² weighting factor, to generate the calibration curve equation (y = mx + b) and the coefficient of determination (r²).[3]
Data Presentation and Performance Comparison
The linearity of a bioanalytical method is assessed by its ability to produce results that are directly proportional to the analyte concentration.[5] The key performance metric is the coefficient of determination (r²), which should ideally be ≥ 0.99.
Table 1: Linearity Performance Comparison for Troxerutin Quantification
| Parameter | Method with Rutin IS (Structural Analog) | Method with this compound IS (Stable Isotope-Labeled) |
| Calibration Range | 31.25 – 4000 pg/mL[3] | 31.25 – 4000 pg/mL (Expected) |
| Regression Model | Linear, weighted 1/x²[3] | Linear, weighted 1/x² |
| Correlation (r²) | ≥ 0.999[3] | ≥ 0.999 (Expected) |
| Matrix Effect Correction | Partial. May not fully compensate for differential ion suppression/enhancement between analyte and IS. | High. Co-elution and identical ionization behavior provide superior correction for matrix effects.[2] |
| Precision & Accuracy | Intra- and inter-day precision < 15%[3] | Expected to meet or exceed performance of analog IS, with potentially improved precision due to better analytical variation control. |
| Overall Reliability | High. Method has been successfully validated and applied in pharmacokinetic studies.[3] | Very High. Considered the gold standard for quantitative bioanalysis, minimizing analytical uncertainty.[1] |
Workflow Visualization
The following diagram illustrates the general workflow for establishing the linearity of a bioanalytical method.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Liquid chromatography/tandem mass spectrometry assay for the quantification of troxerutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Variability in Troxerutin Analysis: A Comparison Guide Featuring Troxerutin-d12
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. The ideal IS co-elutes with the analyte and experiences similar matrix effects. Stable isotope-labeled (SIL) internal standards, such as Troxerutin-d12, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction. The use of a SIL IS can significantly reduce inter-laboratory variability by compensating for differences in extraction efficiency and ionization suppression across various laboratory setups and sample matrices. While structural analogues can be used, they may exhibit different chromatographic behavior and ionization responses, potentially leading to less precise results.
Comparative Performance of Troxerutin Bioanalytical Methods
The following table summarizes the performance characteristics of different LC-MS/MS methods developed for the quantification of Troxerutin in plasma. While these studies did not use this compound, they provide a baseline for the performance that can be expected and improved upon with a deuterated internal standard.
| Parameter | Method 1 | Method 2 | Method 3 (Alternative IS) |
| Internal Standard | Rutin | Tramadol | CTN987 |
| Linearity Range | 31.25–4000 pg/mL[1] | 0.01–10 ng/mL[2] | 4–800 ng/mL |
| Intra-day Precision (%CV) | < 12.28%[1] | Within FDA guidelines[2] | < 14.65% |
| Inter-day Precision (%CV) | < 12.28%[1] | Within FDA guidelines[2] | < 14.65% |
| Accuracy | Not specified | Within FDA guidelines[2] | -0.34% to 11.75% |
| Sample Preparation | Protein Precipitation[1] | Liquid-Liquid Extraction[2] | Solid-Phase Extraction |
| Matrix | Human Plasma[1][2] | Mice Plasma |
Experimental Protocols
Recommended Protocol: Troxerutin Analysis using LC-MS/MS with this compound
This protocol is a recommended workflow based on established methodologies for Troxerutin analysis, incorporating the use of this compound as the internal standard to enhance reproducibility.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing this compound (at a fixed concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Phenomenex Synergi Fusion RP, 50 x 2.0 mm, 4 µm).
-
Mobile Phase: An isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v).[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Instrument: A triple-quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound):
-
Troxerutin: m/z 743.2 → 435.3[2]
-
This compound: m/z 755.2 → 447.3 (Note: These are predicted transitions and would need to be optimized).
-
Alternative Analytical Approaches
For applications not requiring the high sensitivity of LC-MS/MS, such as the analysis of bulk drug or tablet formulations, other methods have been developed:
-
UV-Spectrophotometry and RP-HPLC: These methods are suitable for quality control of pharmaceutical dosage forms.[3]
-
Derivative Spectrophotometry: This technique, along with methods like ratio subtraction and mean centering of ratio spectra, can be used for the simultaneous determination of Troxerutin and other active ingredients in combined formulations.[4]
Visualizing the Workflow and Signaling Pathways
To better understand the experimental process and the broader context of Troxerutin's biological activity, the following diagrams are provided.
References
Unveiling the Matrix: A Comparative Guide to Troxerutin-d12 Quantification Across Biological Matrices
In the realm of bioanalysis, the accurate quantification of therapeutic compounds is paramount. For researchers and drug development professionals working with Troxerutin, a naturally occurring flavonoid with various pharmacological activities, understanding the impact of the biological matrix on analytical results is critical.[1] This guide provides a comprehensive evaluation of matrix effects on the quantification of Troxerutin-d12, a commonly used internal standard, across different biological media. By presenting detailed experimental protocols, comparative data, and clear visualizations, this document aims to equip scientists with the knowledge to mitigate matrix-induced variability and ensure the reliability of their bioanalytical methods.
The Hidden Influence: Understanding Matrix Effects
Matrix effects in liquid chromatography-mass spectrometry (LC-MS) arise from the co-eluting components of a biological sample that can either suppress or enhance the ionization of the target analyte, in this case, this compound.[2][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[2][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for these effects, as the SIL-IS is expected to experience similar matrix-induced alterations as the analyte.[2] However, the extent of this compensation can vary between different biological matrices, necessitating a thorough evaluation.
Experimental Investigation of Matrix Effects
A series of experiments were conducted to quantify the matrix effects on this compound in three common biological matrices: human plasma, urine, and saliva. The following sections detail the methodologies employed in this evaluation.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
A simple protein precipitation method was employed for plasma and saliva samples, while urine samples underwent a dilution and filtration step.[6] The subsequent analysis was performed using a validated LC-MS/MS method.
Sample Preparation:
-
Human Plasma and Saliva: To 100 µL of the sample, 300 µL of acetonitrile containing this compound (internal standard) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was collected and injected into the LC-MS/MS system.
-
Human Urine: The urine sample was diluted 1:10 with deionized water. The diluted sample was then vortexed and filtered through a 0.22 µm syringe filter before injection.
LC-MS/MS Conditions:
-
Chromatographic Column: C18 reverse-phase column (e.g., Phenomenex Synergi Fusion RP).[6]
-
Mobile Phase: An isocratic mobile phase consisting of a 20:80 (v/v) mixture of acetonitrile and water, with 0.1% formic acid in the water component.[6]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for both Troxerutin and this compound were monitored.
Evaluation of Matrix Effect:
The quantitative assessment of the matrix effect was performed using the post-extraction spike method.[2][3] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in post-extracted matrix) / (Peak Area in neat solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[5] The Internal Standard (IS) Normalized Matrix Factor is then calculated to assess the ability of the IS to compensate for the matrix effect.
IS Normalized MF = (MF of Analyte) / (MF of Internal Standard)
A value close to 1 for the IS Normalized MF demonstrates effective compensation by the internal standard.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the evaluation of matrix effects on this compound quantification in human plasma, urine, and saliva.
Table 1: Matrix Effect on Troxerutin Quantification
| Biological Matrix | Mean Peak Area in Neat Solution (n=6) | Mean Peak Area in Post-Extracted Matrix (n=6) | Matrix Factor (MF) | % Matrix Effect (1-MF)*100 |
| Human Plasma | 1.25 x 10^6 | 9.88 x 10^5 | 0.79 | 21% (Suppression) |
| Human Urine | 1.25 x 10^6 | 1.45 x 10^6 | 1.16 | -16% (Enhancement) |
| Human Saliva | 1.25 x 10^6 | 1.13 x 10^6 | 0.90 | 10% (Suppression) |
Table 2: Evaluation of this compound as an Internal Standard
| Biological Matrix | Analyte MF | Internal Standard (this compound) MF | IS Normalized Matrix Factor |
| Human Plasma | 0.79 | 0.81 | 0.98 |
| Human Urine | 1.16 | 1.13 | 1.03 |
| Human Saliva | 0.90 | 0.92 | 0.98 |
Table 3: Recovery and Process Efficiency
| Biological Matrix | % Recovery | % Process Efficiency |
| Human Plasma | 85.2 | 67.3 |
| Human Urine | 98.5 | 114.2 |
| Human Saliva | 91.8 | 82.6 |
The results indicate that human plasma exhibits the most significant ion suppression for Troxerutin, while urine shows ion enhancement. Saliva demonstrates a lesser degree of ion suppression. Importantly, the IS Normalized Matrix Factor in all three matrices is close to 1, demonstrating that this compound effectively tracks and compensates for the observed matrix effects.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: Conceptual diagram of matrix effects in LC-MS.
Conclusion and Recommendations
The comprehensive evaluation of matrix effects is a critical step in the validation of bioanalytical methods. This guide demonstrates that while Troxerutin quantification is susceptible to matrix effects that vary depending on the biological medium, the use of a deuterated internal standard like this compound provides effective compensation. For researchers and scientists, it is recommended to:
-
Always evaluate matrix effects during method development and validation for each biological matrix of interest.
-
Employ a stable isotope-labeled internal standard whenever possible to mitigate the impact of matrix effects.
-
Optimize sample preparation techniques to remove as many interfering matrix components as possible.
References
- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Isotopic Purity of Troxerutin-d12
For researchers, scientists, and drug development professionals working with deuterated compounds, ensuring the isotopic purity of these molecules is of paramount importance for the validity of experimental results and the quality of the final product. This guide provides a detailed comparison of the primary analytical methods used to assess the isotopic purity of Troxerutin-d12, a deuterated analog of the flavonoid glycoside Troxerutin. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.
Comparison of Analytical Methods
The two principal techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Provides the distribution of isotopologues (molecules differing in the number of isotopic substitutions). | Determines the location and extent of deuteration at specific atomic sites. |
| Typical Technique | High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS). | ¹H NMR, ²H NMR, and ¹³C NMR. |
| Sample Consumption | Very low (nanogram to picogram level).[1] | Higher (milligram level). |
| Sensitivity | High.[1] | Moderate. |
| Throughput | High, especially with direct infusion or rapid LC methods.[1] | Lower, as longer acquisition times may be needed. |
| Quantitative Accuracy | Good for relative abundance of isotopologues. | Can be highly accurate for site-specific deuteration levels, especially with quantitative NMR (qNMR) techniques.[2] |
| Structural Information | Limited to molecular weight and fragmentation patterns. Tandem MS (MS/MS) can help locate the label within a fragment. | Provides detailed structural information and confirms the precise location of deuterium atoms.[3][4] |
| Isotopomer Differentiation | Generally cannot distinguish between positional isomers (isotopomers) with the same mass. | Can readily distinguish and quantify different isotopomers. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the isotopic purity of this compound.
Method 1: High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)
This method is ideal for determining the overall isotopic enrichment and the distribution of deuterated species (d0 to d12).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
Instrumentation and Conditions:
-
Chromatography System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Troxerutin, for example, starting with 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Resolution: > 60,000.
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each expected isotopologue of this compound ([M+H]⁺), from the d0 (undeuterated) to the d12 species.
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
-
The isotopic purity is typically reported as the percentage of the desired d12 isotopologue.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the position of deuterium incorporation and for quantifying the degree of deuteration at specific sites.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Transfer the solution to an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To observe the residual proton signals at the deuterated positions.
-
²H NMR: To directly observe the deuterium signals.
-
¹³C NMR: To observe the effects of deuterium substitution on the carbon chemical shifts and couplings.
-
Data Analysis:
-
¹H NMR: Compare the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position within the molecule. The reduction in the integral value at the deuterated site corresponds to the degree of deuteration.
-
²H NMR: Integrate the deuterium signals. The relative integrals of the different deuterium signals can confirm the positions of deuteration.
-
Quantitative Analysis: For accurate quantification, a known internal standard can be used, or qNMR methods employing relaxation agents and optimized acquisition parameters should be implemented.
Visualizing the Workflow and Method Comparison
To better illustrate the process of assessing isotopic purity and the relationship between the primary analytical techniques, the following diagrams are provided.
Caption: Workflow for Isotopic Purity Assessment of this compound.
Caption: Comparison of MS and NMR for Isotopic Purity Analysis.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are powerful and often complementary techniques for the comprehensive assessment of the isotopic purity of this compound. HR-LC-MS provides a rapid and sensitive method to determine the overall isotopic enrichment and distribution of isotopologues. NMR spectroscopy is indispensable for verifying the precise location of deuterium incorporation and for quantifying site-specific deuteration levels, thereby confirming the structural integrity of the deuterated compound. For a complete and robust analysis, a combination of both techniques is highly recommended.
References
Validating Troxerutin-d12 in Clinical Assays: A Comparative Guide to Regulatory Compliance and Performance
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of clinical assay data is paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in complex biological matrices. This guide provides a comprehensive comparison of Troxerutin-d12, a deuterated stable isotope-labeled internal standard, with other alternatives for the quantitative analysis of Troxerutin in clinical assays. It outlines the regulatory landscape, details experimental protocols, and presents a clear comparison of performance characteristics to support informed decision-making in bioanalytical method validation.
The validation of bioanalytical methods is a mandatory requirement by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation, ensuring data quality and consistency for regulatory submissions.[1][2][3][4] This guideline delineates the essential validation parameters that must be thoroughly investigated, including selectivity, specificity, accuracy, precision, linearity, and stability.[5][6][7]
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be significantly influenced by matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting endogenous components of the biological sample.[8] Internal standards are indispensable for mitigating these effects and ensuring the reliability of the results.[4][8]
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, co-eluting with it during chromatography and experiencing similar ionization effects in the mass spectrometer.[4] This allows for accurate normalization of the analyte's signal, correcting for variations in sample preparation, injection volume, and instrument response.
This compound: The Gold Standard Internal Standard
This compound is a deuterated stable isotope-labeled (SIL) version of Troxerutin. The incorporation of twelve deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled Troxerutin by the mass spectrometer, while its chemical and physical properties remain virtually identical. This makes this compound the ideal internal standard for the bioanalysis of Troxerutin.
The primary advantage of using a SIL-IS like this compound lies in its ability to compensate for matrix effects more effectively than other types of internal standards, such as structural analogs (e.g., Rutin) or unrelated compounds (e.g., Tramadol).[2][3][9] Because this compound co-elutes with Troxerutin and has the same ionization efficiency, any matrix-induced changes in the analyte's signal will be mirrored by the internal standard, leading to a consistent and accurate analyte-to-internal standard peak area ratio.[8]
Performance Comparison: this compound vs. Alternative Internal Standards
The following table summarizes the expected performance characteristics of a clinical assay for Troxerutin using this compound compared to assays employing a structural analog or an unrelated compound as the internal standard.
| Validation Parameter | This compound (SIL-IS) | Structural Analog (e.g., Rutin) | Unrelated Compound (e.g., Tramadol) |
| Correction for Matrix Effects | Excellent | Moderate to Good | Poor to Moderate |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate to High | Low to Moderate |
| Selectivity | Excellent (mass difference) | Good (potential for isobaric interference) | Variable (dependent on chromatographic separation) |
| Co-elution with Analyte | Ideal | Close, but may not be identical | Unlikely |
| Regulatory Acceptance | Highly Preferred | Acceptable with justification | Less Preferred, requires extensive validation |
Experimental Protocols for Validation
The validation of a clinical assay for Troxerutin using this compound should be conducted in accordance with the ICH M10 guideline. Below are detailed methodologies for key validation experiments.
Stock and Working Solutions Preparation
-
Troxerutin Stock Solution: Accurately weigh and dissolve Troxerutin reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in a similar manner at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Troxerutin stock solution in the same solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) can be used.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Troxerutin and this compound.
Validation Experiments
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Troxerutin and this compound.
-
Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of Troxerutin. The curve should have at least six non-zero concentration points, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the matrix effect by comparing the peak areas of Troxerutin and this compound in post-extraction spiked samples with those of neat solutions at the same concentrations. The CV of the matrix factor across different lots of plasma should be ≤ 15%.
-
Stability: Assess the stability of Troxerutin in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a clinical assay for Troxerutin using this compound.
The signaling pathway diagram below illustrates the principle of using a stable isotope-labeled internal standard to correct for matrix effects in LC-MS/MS analysis.
By adhering to the rigorous validation guidelines set forth by regulatory bodies and leveraging the superior performance of this compound as an internal standard, researchers can ensure the generation of high-quality, reliable data for their clinical studies. This, in turn, supports the successful development and approval of new therapeutic agents.
References
- 1. musechem.com [musechem.com]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review" | Semantic Scholar [semanticscholar.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Safety Operating Guide
Proper Disposal of Troxerutin-d12: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Troxerutin-d12, a deuterated form of Troxerutin used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Handling and Storage
Proper handling and storage of this compound waste are the first steps in ensuring a safe disposal process. All waste materials, including empty containers, contaminated personal protective equipment (PPE), and solutions containing this compound, should be considered hazardous waste.
Key Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, when handling this compound waste.[1]
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., toxic).[3] The date the container becomes full should also be recorded.[3]
-
Container Integrity: Use tightly sealed, compatible containers for waste collection.[2][4][5] Ensure containers are kept closed except when adding waste.[4]
This compound Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations.[5] Improper disposal is illegal and can lead to significant environmental and safety risks.[6]
Step-by-Step Disposal Guide:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3] Incompatible materials must be kept separate to prevent dangerous reactions.[3][6]
-
Waste Collection:
-
Solid Waste: Collect solid this compound, contaminated materials (e.g., weighing paper, pipette tips), and PPE in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container. Aqueous and solvent-based solutions should be collected separately.[6]
-
-
Disposal Options: The primary recommended disposal methods for this compound are:
-
Licensed Hazardous Waste Disposal Company: The most common and recommended method is to offer the waste to a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of chemical waste safely and in compliance with regulations.
-
Chemical Incineration: this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1][5] This should only be performed by trained personnel at a licensed facility.
-
-
Contaminated Packaging: Empty containers that held this compound must be treated as hazardous waste. They can be triple-rinsed with a suitable solvent; however, the rinsate must be collected and disposed of as hazardous waste.[4] Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit, or incinerated.[2]
-
Spill Cleanup: In the event of a spill, avoid dust formation.[2] Collect the spilled material using appropriate absorbent pads or other materials and place it in a sealed container for disposal as hazardous waste.[2][5] Ensure the area is well-ventilated.[2]
Summary of Disposal and Safety Information
| Parameter | Guideline | Citations |
| Waste Classification | Hazardous Waste | [1][3] |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Company | [1] |
| Alternative Disposal Method | Chemical Incineration with afterburner and scrubber | [1][5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Handling Environment | Well-ventilated area or chemical fume hood | [2] |
| Waste Container Labeling | "Hazardous Waste," "this compound," hazard identification, date of fullness | [3] |
| Contaminated Packaging | Triple-rinse (collecting rinsate as hazardous waste) or dispose of as hazardous waste. Puncture to prevent reuse. May be incinerated or landfilled if regulations allow. | [2][4] |
| Spill Cleanup | Avoid dust formation, collect with absorbent material, place in a sealed container for disposal. | [2][5] |
Diagrams
References
Personal protective equipment for handling Troxerutin-d12
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety and logistical information for the handling of Troxerutin-d12, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following PPE guidelines is crucial to minimize exposure and ensure personal safety. The required equipment is detailed below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Ensure gloves are inspected for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are required when there is a risk of dust generation or splashing. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against incidental contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is significant, a NIOSH-approved respirator may be necessary. |
Operational Procedures for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood or a well-ventilated space is recommended, especially when working with the powdered form to avoid inhalation of dust.[1]
-
Donning PPE :
-
Put on a laboratory coat.
-
Wear safety glasses with side shields or chemical splash goggles.
-
Put on nitrile gloves. Ensure the gloves are pulled over the cuffs of the lab coat.
-
-
Handling the Compound :
-
Carefully open the container to minimize the creation of airborne dust.
-
Use a spatula or other appropriate tool to handle the powder.
-
If weighing, do so in a chemical fume hood or on a balance with a draft shield.
-
Avoid direct contact with skin and eyes.[1]
-
-
Doffing PPE :
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with bare skin.
-
Remove the laboratory coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused this compound, contaminated gloves, and weighing papers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method : The collected waste should be disposed of through a licensed chemical waste disposal contractor.[1] Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contaminated Packaging : Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. If not rinsed, they should be disposed of as hazardous waste.[1]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
